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  • Product: 4,7-seco-Tebipenemoic Acid Pivoxil
  • CAS: 1380688-27-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structure Elucidation of 4,7-seco-Tebipenemoic Acid Pivoxil

Foreword: The Imperative of Structural Integrity in Drug Development In the realm of pharmaceutical sciences, the structural integrity of an active pharmaceutical ingredient (API) is paramount. Tebipenem Pivoxil, the fir...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Structural Integrity in Drug Development

In the realm of pharmaceutical sciences, the structural integrity of an active pharmaceutical ingredient (API) is paramount. Tebipenem Pivoxil, the first orally administered carbapenem antibiotic, represents a significant advancement in treating a range of bacterial infections.[1][2][3] However, like all β-lactam antibiotics, it is susceptible to degradation, which can compromise its efficacy and safety.[4][5] One such critical degradation product is 4,7-seco-Tebipenemoic Acid Pivoxil, formed through the hydrolytic cleavage of the strained β-lactam ring. This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of this compound, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a first-principles methodology, combining advanced spectroscopic and chromatographic techniques to build an unassailable structural hypothesis.

Foundational Understanding: The Genesis of a Seco-Impurity

The term "seco" in chemistry denotes the cleavage of a ring. In the context of 4,7-seco-Tebipenemoic Acid Pivoxil, this refers to the opening of the 1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate core of Tebipenem Pivoxil, specifically the β-lactam ring. This ring-opening is a common degradation pathway for carbapenems, often initiated by nucleophilic attack on the β-lactam carbonyl group under acidic or basic conditions.[6] Understanding this genesis is the first step in predicting the resulting chemical structure and devising an appropriate analytical strategy.

The parent compound, Tebipenem Pivoxil, has a complex stereochemistry with four chiral centers.[1][7] Its structural elucidation has been thoroughly documented, providing a solid reference point for our investigation.[1][8][9] The formation of the 4,7-seco derivative involves the breaking of the amide bond within the β-lactam ring, resulting in the formation of a carboxylic acid and an amine on a now acyclic portion of the molecule.

The Analytical Blueprint: A Multi-modal Approach to Structure Confirmation

The elucidation of an unknown chemical structure, particularly a complex one like 4,7-seco-Tebipenemoic Acid Pivoxil, necessitates a multi-pronged analytical approach. No single technique can provide all the necessary information. Instead, we will build a cohesive structural picture by integrating data from chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy.

Chromatographic Separation and Isolation

Rationale: The initial step in the analysis of any impurity is its separation from the parent compound and other related substances. High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for this purpose. A well-developed HPLC method provides the retention time of the impurity, a preliminary indication of its polarity relative to the API, and allows for its isolation for further spectroscopic analysis.

Experimental Protocol: Stability-Indicating HPLC Method

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).[5]

  • Column: LiChrospher C-18 (5 µm, 250 x 4.6 mm) or equivalent.[5]

  • Mobile Phase: A gradient elution is often necessary for complex mixtures of parent drug and impurities. A typical starting point would be a mixture of an aqueous buffer (e.g., 12 mM ammonium acetate) and an organic modifier (e.g., acetonitrile).[4][10] The gradient would be programmed to increase the proportion of the organic modifier over time to elute compounds of increasing hydrophobicity.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 298 nm, which is a suitable wavelength for detecting the carbapenem chromophore.[4][10]

  • Column Temperature: Ambient or controlled at 25 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: A sample of Tebipenem Pivoxil is subjected to forced degradation (e.g., by exposure to acidic, basic, and oxidative conditions) to generate the 4,7-seco-impurity.[4][5] The resulting solution is then diluted with the mobile phase and injected into the HPLC system.

Mass Spectrometry: Unveiling the Molecular Formula and Fragmentation

Rationale: High-Resolution Mass Spectrometry (HRMS), particularly when coupled with a liquid chromatography system (LC-MS), is a powerful tool for determining the elemental composition of an unknown compound and for probing its structure through fragmentation analysis. For 4,7-seco-Tebipenemoic Acid Pivoxil, we expect the molecular weight to be 18.01056 Da (the mass of H₂O) greater than that of Tebipenem Pivoxil, reflecting the addition of a water molecule during hydrolysis of the β-lactam ring.

Experimental Protocol: LC-QTOF-MS/MS Analysis

  • Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.[11]

  • Ionization Mode: Positive ESI is generally effective for carbapenems.[11]

  • Data Acquisition: Full scan MS and tandem MS (MS/MS) data are acquired. The MS/MS experiments involve selecting the precursor ion corresponding to the protonated molecule of the impurity and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: The accurate mass measurement from the full scan MS data is used to determine the elemental composition. The MS/MS fragmentation pattern is then analyzed to deduce the connectivity of the atoms within the molecule.

Expected Data and Interpretation:

Parameter Tebipenem Pivoxil (Reference) Expected for 4,7-seco-Tebipenemoic Acid Pivoxil Rationale for Difference
Molecular Formula C₂₂H₃₁N₃O₆S₂[1][12]C₂₂H₃₃N₃O₇S₂Addition of one molecule of H₂O.
Monoisotopic Mass 497.1658515.1764Mass of C₂₂H₃₁N₃O₆S₂ + Mass of H₂O.
[M+H]⁺ Ion m/z 498.1736[1]m/z 516.1842Protonated molecule.
Key MS/MS Fragments Fragmentation of the β-lactam ring and side chains.Loss of H₂O from the newly formed carboxylic acid, cleavage adjacent to the newly formed amine.The fragmentation pattern will be significantly different due to the opened β-lactam ring, providing crucial structural information.

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map

Rationale: While MS provides information on the molecular formula and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy provides the detailed atomic-level connectivity and stereochemistry of the molecule. A full suite of 1D and 2D NMR experiments is required for the unambiguous structure elucidation of a complex molecule like 4,7-seco-Tebipenemoic Acid Pivoxil.

Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: The 4,7-seco-impurity is isolated from the forced degradation mixture using preparative HPLC. The purified sample is then dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the following spectra:

    • 1D NMR: ¹H and ¹³C{¹H} spectra.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the molecular fragments.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in assigning the stereochemistry.

Expected Spectral Changes and Interpretation:

The key to interpreting the NMR spectra of 4,7-seco-Tebipenemoic Acid Pivoxil lies in comparing them to the well-characterized spectra of Tebipenem Pivoxil.[13] The opening of the β-lactam ring will induce significant changes in the chemical shifts and coupling constants of the protons and carbons in the vicinity of the cleavage site.

Spectroscopic Feature Tebipenem Pivoxil (Reference) Expected for 4,7-seco-Tebipenemoic Acid Pivoxil Rationale for Change
¹H NMR: β-lactam Protons Characteristic chemical shifts for the protons on the bicyclic core.Significant upfield or downfield shifts of the protons adjacent to the former β-lactam ring due to changes in ring strain and electronic environment.The rigid, strained ring system is now a flexible open chain.
¹³C NMR: β-lactam Carbonyl A characteristic chemical shift for the amide carbonyl carbon (typically >170 ppm).The amide carbonyl is converted to a carboxylic acid carbonyl, which will have a different chemical shift.Change in functional group from amide to carboxylic acid.
HMBC Correlations Correlations consistent with the bicyclic structure.New HMBC correlations will be observed that confirm the open-chain structure, for example, correlations from the protons on the carbon adjacent to the new amine to the carbons across the cleaved bond.The connectivity of the molecule has changed.

Infrared Spectroscopy: Corroborating Functional Groups

Rationale: Infrared (IR) spectroscopy is a relatively simple and rapid technique that provides information about the functional groups present in a molecule. While not as detailed as NMR, it can provide crucial corroborating evidence for the structural changes that have occurred.

Experimental Protocol: FTIR Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The isolated impurity can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Expected Spectral Changes:

Functional Group Tebipenem Pivoxil (Reference) Expected for 4,7-seco-Tebipenemoic Acid Pivoxil Rationale for Change
β-lactam Carbonyl Strong absorption band around 1750-1780 cm⁻¹.Disappearance of the β-lactam carbonyl band.The β-lactam ring has been opened.
Carboxylic Acid Not present.Appearance of a broad O-H stretching band around 2500-3300 cm⁻¹ and a C=O stretching band around 1700-1725 cm⁻¹.Formation of a carboxylic acid group.
Amine Not present as a primary or secondary amine.Appearance of an N-H stretching band (for a secondary amine) around 3300-3500 cm⁻¹.Formation of an amine group.

Visualizing the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as follows:

StructureElucidationWorkflow cluster_synthesis Sample Generation cluster_separation Separation & Isolation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_interpretation Data Integration & Structure Confirmation Forced_Degradation Forced Degradation of Tebipenem Pivoxil HPLC Stability-Indicating HPLC Forced_Degradation->HPLC Isolation Preparative HPLC Isolation HPLC->Isolation LC_MS LC-QTOF-MS/MS Isolation->LC_MS NMR 1D & 2D NMR Spectroscopy Isolation->NMR FTIR FTIR Spectroscopy Isolation->FTIR Data_Integration Integrate All Spectral Data LC_MS->Data_Integration NMR->Data_Integration FTIR->Data_Integration Structure_Confirmation Confirm Structure of 4,7-seco-Tebipenemoic Acid Pivoxil Data_Integration->Structure_Confirmation

Caption: A workflow diagram for the structure elucidation of 4,7-seco-Tebipenemoic Acid Pivoxil.

Conclusion: Ensuring Drug Quality Through Rigorous Science

The structure elucidation of degradation products like 4,7-seco-Tebipenemoic Acid Pivoxil is not merely an academic exercise; it is a critical component of ensuring the safety and efficacy of pharmaceutical products. By employing a systematic and multi-faceted analytical approach, we can confidently identify and characterize such impurities. The methodologies outlined in this guide provide a robust framework for any scientist tasked with this important work, upholding the principles of scientific integrity and contributing to the development of high-quality medicines.

References

  • AU2018215687A1 - Tebipenem pivoxil crystalline forms, compositions including the same, methods of manufacture, and methods of use - Google Patents.
  • Crystal structure of tebipenem pivoxil - PMC - NIH. Available at: [Link]

  • Study on the synthesis of tebipenem pivoxil - ResearchGate. Available at: [Link]

  • Identification of related impurities in an oral pharmaceutical formulation of tebipenem pivoxil using ultra-high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed. Available at: [Link]

  • Tebipenem Pivoxil-impurities - Pharmaffiliates. Available at: [Link]

  • Crystal structure of tebipenem pivoxil - DOI. Available at: [Link]

  • Identification of related impurities in an oral pharmaceutical formulation of tebipenem pivoxil using ultra‐high‐performance liquid chromatography/electrospray ionization quadrupole time‐of‐flight tandem mass spectrometry - ResearchGate. Available at: [Link]

  • The repurposing of Tebipenem pivoxil as alternative therapy for severe gastrointestinal infections caused by extensively drug - eLife. Available at: [Link]

  • CN102584812B - Preparation method of tebipenem pivoxil impurities - Google Patents.
  • Bioequivalence Study of Tebipenem Pivoxil in Healthy Chinese Adults - PMC. Available at: [Link]

  • Stress Degradation Studies of Tebipenem and a Validated Stability-Indicating LC Method. Available at: [Link]

  • Crystal structure of tebipenem pivoxil - ResearchGate. Available at: [Link]

  • Crystal structure of tebipenem pivoxil - PubMed. Available at: [Link]

  • Tebipenem Pivoxil | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. Available at: [Link]

  • Pharmacokinetics of Oral Tebipenem Pivoxil Hydrobromide in Subjects with Various Degrees of Renal Impairment - Semantic Scholar. Available at: [Link]

  • Q-TOF-MS/MS spectra of degraded samples of tebipenem in solid state. - ResearchGate. Available at: [Link]

  • Stress Degradation Studies of Tebipenem and a Validated Stability-Indicating LC Method. Available at: [Link]

  • tebipenem pivoxil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

Sources

Exploratory

Pharmacological toxicity profile of 4,7-seco-Tebipenemoic Acid Pivoxil

Pharmacological Toxicity Profile of 4,7-seco-Tebipenemoic Acid Pivoxil: A Mechanistic and Analytical Whitepaper Executive Summary Tebipenem pivoxil (TBPM-PI) is a pioneering oral carbapenem designed to combat multidrug-r...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Toxicity Profile of 4,7-seco-Tebipenemoic Acid Pivoxil: A Mechanistic and Analytical Whitepaper

Executive Summary

Tebipenem pivoxil (TBPM-PI) is a pioneering oral carbapenem designed to combat multidrug-resistant Gram-negative pathogens[1]. However, the inherent thermodynamic instability of its bi-cyclic 4:5 fused β -lactam ring makes it highly susceptible to hydrolytic cleavage. This degradation yields 4,7-seco-Tebipenemoic Acid Pivoxil (CAS: 1380688-27-6), a primary ring-opened impurity[2]. As a Senior Application Scientist, understanding the toxicological profile of this degradant is critical for drug formulation, stability profiling, and patient safety. This whitepaper deconstructs the structural kinetics, pharmacological liabilities, and self-validating analytical methodologies required to assess the toxicity of this specific impurity.

Structural Kinetics and the Causality of Degradation

The instability of tebipenem pivoxil is fundamentally driven by the steric strain of its fused pyrrolidine and β -lactam rings. This architectural tension significantly increases the electrophilicity of the C7 carbonyl carbon, rendering it highly vulnerable to nucleophilic attack (e.g., by water or hydroxide ions).

Quantum chemical calculations utilizing Density Functional Theory (DFT) reveal that during hydrolytic stress, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) narrows[3]. This narrowing facilitates rapid intramolecular electron transport, culminating in the irreversible cleavage of the C4-N7 bond[3]. The resulting product is 4,7-seco-Tebipenemoic Acid Pivoxil—a molecule that retains the pivoxil ester liability but has lost its structural pharmacophore.

Pharmacological and Toxicological Profiling

The toxicity profile of 4,7-seco-Tebipenemoic Acid Pivoxil is characterized by a complete loss of antimicrobial efficacy coupled with distinct metabolic and immunogenic liabilities.

Receptor Inactivity and Pharmacological Futility

The intact β -lactam ring is an absolute prerequisite for acylating Penicillin-Binding Proteins (PBPs) in bacterial cell walls. Because the C4-N7 bond is cleaved in the 4,7-seco impurity, it exhibits zero PBP affinity. In vivo, this structure mirrors the behavior of LJC 11562, the major inactive ring-opened circulating metabolite of tebipenem[1].

Pivalate-Mediated Carnitine Depletion (Hypocarnitinemia)

The most significant toxicological threat posed by 4,7-seco-Tebipenemoic Acid Pivoxil is its retained pivoxil ester group. Upon systemic absorption, intestinal and hepatic carboxylesterases (CES) rapidly cleave this ester, releasing pivalic acid[4].

The Causality of Toxicity: Pivalic acid contains a bulky tert-butyl group that sterically hinders standard mitochondrial β -oxidation. To clear this xenobiotic, the hepatic system activates it to pivaloyl-CoA. Carnitine acyltransferase then forces a transesterification reaction with systemic free carnitine, forming pivaloylcarnitine[5]. This conjugate is rapidly excreted via the kidneys. Chronic exposure to this impurity effectively drains the body's free carnitine pool, severely impairing long-chain fatty acid transport and potentially triggering metabolic encephalopathy, muscle weakness, and severe hypoglycemia[6].

Immunogenic Haptenization

Ring-opened β -lactams possess a free carboxylate and a secondary amine. These functional groups can act as haptens, forming covalent adducts with host serum proteins (such as human serum albumin). This haptenization can trigger IgE-mediated hypersensitivity reactions or immune-mediated hepatotoxicity, independent of the parent drug's safety profile.

Fig 1: Degradation pathway and metabolic fate of 4,7-seco-Tebipenemoic Acid Pivoxil.

Quantitative Toxicity and Stability Metrics

To properly evaluate the risk of this impurity, we must benchmark its metrics against the parent prodrug.

Table 1: Comparative Pharmacological Metrics

MetricTebipenem Pivoxil (Parent)4,7-seco-Tebipenemoic Acid Pivoxil
Pharmacological Status Active ProdrugInactive Degradant / Impurity
PBP Affinity High (post-ester cleavage)None (Structurally incapable)
Primary Toxicity Risk Gastrointestinal (mild diarrhea)Carnitine Depletion, Haptenization
Primary Circulating Form Tebipenem (TBPM)LJC 11562 + Pivalic Acid

Table 2: Stress Degradation Kinetics Yielding the 4,7-seco Impurity[3]

Stress ConditionMechanismTime to 40% DegradationPrimary Product Formed
Acidic (0.2 N HCl, 303 K) Acid-catalyzed hydrolysis~3.0 minutes4,7-seco derivative
Basic (0.05 N NaOH, 298 K) Base-catalyzed hydrolysis< 1.0 minute4,7-seco derivative
Oxidative (3% H₂O₂, 298 K) Oxidation~3.0 minutesN-oxides / S-oxides

Validated Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems . They include internal feedback loops (system suitability and internal standards) to guarantee that the data generated is an artifact-free reflection of the impurity's behavior.

Protocol A: Stability-Indicating Isocratic LC-PDA Quantification

Purpose: To quantify the formation of 4,7-seco-Tebipenemoic Acid Pivoxil under formulation storage conditions[3]. Causality of Design: A 12 mM ammonium acetate buffer is strictly utilized to maintain a near-neutral mobile phase pH. Unbuffered or highly acidic mobile phases will cause artifactual on-column hydrolysis of the surviving parent drug, generating false-positive 4,7-seco impurity peaks.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mixture of 12 mM ammonium acetate and HPLC-grade acetonitrile at a 96:4 (v/v) ratio. Filter through a 0.22 µm PTFE membrane.

  • Chromatographic Setup: Equip the LC system with a C-18 stationary phase column (e.g., 250 mm × 4.6 mm, 5 µm). Set the flow rate to 1.2 mL/min and column temperature to 25°C.

  • Detection: Set the Photodiode Array (PDA) detector to 298 nm, which optimally captures the conjugated 1-(1,3-thiazolin-2-yl)azetidin-3-ylthio chromophore.

  • Sample Preparation: Dissolve 5.0 mg of the stressed sample in 25.0 mL of mobile phase. Instantly quench any ongoing degradation by cooling the sample in an ice-water bath prior to injection.

  • Self-Validation (System Suitability): Inject a known standard mixture of TBPM-PI and the 4,7-seco impurity. The system is only validated for use if the relative standard deviation (RSD) of peak areas is < 2.0%, recovery is between 99.60–101.90%, and the resolution factor ( Rs​ ) between the parent and impurity peaks is > 1.5[3].

Protocol B: In Vitro Hepatocyte Assay for Pivaloylcarnitine Depletion

Purpose: To quantify the carnitine-depleting toxicity of the impurity's pivoxil ester. Causality of Design: Primary human hepatocytes are utilized rather than subcellular microsomes because hepatocytes retain the intact mitochondrial machinery (carnitine acyltransferases) required to model the exact toxicological conjugation of pivaloyl-CoA with free carnitine.

Step-by-Step Methodology:

  • Cell Culture: Seed primary human hepatocytes in 24-well plates coated with Type I collagen. Acclimate in William's E medium supplemented with 2 mM L-carnitine for 24 hours.

  • Dosing: Spike the media with 4,7-seco-Tebipenemoic Acid Pivoxil at concentrations ranging from 1 µM to 100 µM. Include a vehicle control (0.1% DMSO).

  • Incubation & Quenching: Incubate at 37°C with 5% CO₂ for 4 hours. Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing d3​ -carnitine (Internal Standard).

  • Extraction: Centrifuge the lysate at 14,000 × g for 15 minutes at 4°C to precipitate proteins. Extract the supernatant for LC-MS/MS analysis.

  • HPLC-MS/MS Quantification: Analyze the supernatant using a HILIC column coupled to a triple quadrupole mass spectrometer in positive ESI mode. Monitor the MRM transitions for Free Carnitine (FC) and Pivaloylcarnitine (PC).

  • Self-Validation: The assay is valid only if the mass balance of the Internal Standard ( d3​ -carnitine) recovery exceeds 85%, proving that no artifactual ion suppression occurred during the ESI process. A dose-dependent decrease in the FC/PC ratio confirms the impurity's specific metabolic toxicity.

Fig 2: Orthogonal LC-PDA and LC-MS/MS workflow for impurity and toxicity profiling.

References

  • Stress Degradation Studies of Tebipenem and a Validated Stability-Indicating LC Method. National Institutes of Health (NIH). Available at:[Link]

  • Absorption, Metabolism, and Excretion of [14C]-Tebipenem Pivoxil Hydrobromide (TBP-PI-HBr) in Healthy Male Subjects. PubMed (NIH). Available at:[Link]

  • Effect of cefditoren pivoxil on carnitine metabolism in pediatric patients. ResearchGate. Available at:[Link]

  • Tissue specificity of pivaloylcarnitine and short-chain acylcarnitine profiles after administration of pivalate-containing antibiotics. Nagoya City University. Available at: [Link]

  • Tebipenem Dimer Impurity Specifications. Quality Control Chemicals (QCC). Available at: [Link]

Sources

Foundational

In Vivo Metabolic Fate of 4,7-seco-Tebipenemoic Acid Pivoxil: Biotransformation Pathways, Pharmacokinetics, and Analytical Workflows

Molecular Context & Mechanistic Causality Tebipenem pivoxil (TBP-PI) is an orally bioavailable carbapenem antibiotic engineered with a lipophilic pivoxil ester to facilitate intestinal absorption[1]. However, the inheren...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Context & Mechanistic Causality

Tebipenem pivoxil (TBP-PI) is an orally bioavailable carbapenem antibiotic engineered with a lipophilic pivoxil ester to facilitate intestinal absorption[1]. However, the inherent ring strain of the beta-lactam core makes it susceptible to hydrolytic degradation. During synthesis, formulation storage, or pre-systemic degradation, the beta-lactam ring can open, yielding 4,7-seco-Tebipenemoic Acid Pivoxil [2].

Understanding the independent in vivo metabolic fate of this specific seco-prodrug is critical for comprehensive toxicological profiling and mass-balance pharmacokinetics. When introduced into a biological system, 4,7-seco-Tebipenemoic Acid Pivoxil does not revert to the active antibiotic; instead, it acts as a transient intermediate that is rapidly driven down a unidirectional biotransformation pathway[3].

The causality of its rapid clearance lies in its molecular structure. The bulky pivoxil group is highly targeted by ubiquitous carboxylesterases. Because the beta-lactam ring is already cleaved (4,7-seco), the molecule bypasses the need for dehydropeptidase-I (DHP-I) mediated ring-opening. Consequently, the rate-limiting step of its metabolism is exclusively ester hydrolysis.

In Vivo Biotransformation Pathway

Upon entering the gastrointestinal tract and systemic circulation, 4,7-seco-Tebipenemoic Acid Pivoxil undergoes rapid, extensive hydrolysis at the pivalate ester[4].

  • Esterase-Mediated Cleavage: Intestinal and hepatic carboxylesterases strip the pivoxil group, releasing pivalic acid and the core ring-opened metabolite, 4,7-seco-Tebipenemoic Acid (widely designated in pharmacokinetic literature as LJC 11562 )[5].

  • Phase II Conjugation (Minor): A small fraction of the resulting LJC 11562 undergoes secondary Phase II metabolism, forming minor trace conjugates such as LJC 11562-glucose and cystinyl-LJC 11562[6].

MetabolicPathway SecoProdrug 4,7-seco-Tebipenemoic Acid Pivoxil (Intact Seco-Prodrug) Esterase Intestinal/Hepatic Carboxylesterases SecoProdrug->Esterase Ester Hydrolysis LJC11562 4,7-seco-Tebipenemoic Acid (LJC 11562) Major Inactive Metabolite Esterase->LJC11562 Loss of Pivalic Acid Urine Renal Excretion (5.27% of dose) LJC11562->Urine Glomerular Filtration Feces Fecal Excretion (16.6% of dose) LJC11562->Feces Biliary Clearance MinorMetab Phase II Conjugates (e.g., LJC 11562-glucose) LJC11562->MinorMetab Secondary Metabolism

Fig 1. In vivo biotransformation and excretion pathway of 4,7-seco-Tebipenemoic Acid Pivoxil.

Pharmacokinetics & Excretion Dynamics

Following the cleavage of the pivoxil group, the systemic circulation is dominated by the inactive LJC 11562. Unlike the active parent tebipenem (which is primarily cleared renally), the highly polar, dicarboxylic acid structure of LJC 11562 exhibits a distinct, bifurcated excretion profile[7].

Mass balance studies utilizing radiolabeled tracers have established the quantitative distribution of this specific seco-metabolite across biological matrices[8].

Table 1: Quantitative Excretion and Distribution Profile of LJC 11562

Biological Matrix% of Total Radioactive DosePrimary Clearance Mechanism & Causality
Plasma (Circulating) > 10.0%Systemic distribution post-esterase cleavage. Acts as the primary circulating inactive sink[3].
Urine ~ 5.27%Glomerular filtration. The high polarity of the open ring limits tubular reabsorption[7].
Feces ~ 16.6%Biliary excretion and unabsorbed intestinal degradation. Represents the major elimination route for the seco-acid[6].

Experimental Methodology: Self-Validating Radio-Metabolomic Protocol

To accurately trace the fate of 4,7-seco-Tebipenemoic Acid Pivoxil without confusing it with endogenous molecules or active tebipenem, researchers must employ a self-validating system combining [14C]-radiolabeling with high-resolution LC-MS/MS[3]. This orthogonal approach ensures absolute quantification (via mass balance) while providing exact structural elucidation.

Step-by-Step Analytical Workflow

Step 1: Isotopic Labeling and Dosing

  • Action: Administer[14C]-labeled 4,7-seco-Tebipenemoic Acid Pivoxil orally to the in vivo model.

  • Causality: The 14C label must be synthesized onto a metabolically stable core atom (e.g., the pyrrolidine ring) rather than the pivoxil group. If the pivoxil group were labeled, the radioactivity would falsely track the cleaved pivalic acid rather than the seco-tebipenem core.

Step 2: Biological Matrix Collection and Stabilization

  • Action: Collect plasma, urine, and feces at predefined intervals (0-24h, 24-48h). Immediately treat samples with esterase inhibitors (e.g., phenylmethylsulfonyl fluoride, PMSF) and store at -80°C.

  • Causality: Carboxylesterases remain highly active ex vivo. Without immediate quenching, any residual intact 4,7-seco-Tebipenemoic Acid Pivoxil would artificially hydrolyze in the collection tube, skewing the pharmacokinetic profile[4].

Step 3: Protein Precipitation & Solid-Phase Extraction (SPE)

  • Action: Extract plasma using cold acetonitrile (1:3 v/v) followed by centrifugation. Pass the supernatant through a hydrophilic-lipophilic balanced (HLB) SPE cartridge.

  • Causality: Acetonitrile denatures binding proteins, releasing the metabolites. An HLB cartridge is mandatory because LJC 11562 is highly polar; standard reversed-phase columns (like C18) would fail to retain it, leading to catastrophic sample loss.

Step 4: Orthogonal Detection (Radiochromatography + LC-MS/MS)

  • Action: Split the LC eluent between a Flow Scintillation Analyzer (FSA) and a tandem mass spectrometer (ESI-MS/MS).

  • Causality: This is the core of the self-validating system. MS/MS provides the exact molecular weight and fragmentation pattern to confirm the identity of LJC 11562 (m/z transitions corresponding to the loss of the pyrrolidine moiety)[9]. However, MS is subject to ion suppression. The FSA provides absolute quantification independent of ionization efficiency, ensuring that the sum of the metabolite peaks exactly equals the injected radioactivity.

Step 5: Data Reconciliation and Mass Balance

  • Action: Calculate the cumulative excretion by summing the radioactive dose recovered in urine and feces.

  • Causality: A successful mass balance (>80% recovery) validates that no major metabolic pathways or deep tissue sinks have been missed[5].

Workflow Dose 1. Oral Dosing [14C]-Tracer Collect 2. Matrix Collection & Esterase Quenching Dose->Collect Extract 3. HLB SPE Extraction Collect->Extract LCMS 4. Orthogonal Detection (LC-MS/MS + FSA) Extract->LCMS Analysis 5. Mass Balance Validation LCMS->Analysis

Fig 2. Self-validating radio-metabolomic workflow for tracing seco-metabolites in vivo.

References

  • Frontiers in Pharmacology. (2021). Pharmacokinetics, Urinary Excretion, and Pharmaco-Metabolomic Study of Tebipenem Pivoxil Granules After Single Escalating Oral Dose in Healthy Chinese Volunteers. URL:[Link]

  • Gupta, V. K., et al. (2023). Absorption, Metabolism, and Excretion of [14C]-Tebipenem Pivoxil Hydrobromide (TBP-PI-HBr) in Healthy Male Subjects. Antimicrobial Agents and Chemotherapy, ASM Journals. URL:[Link]

  • Kijima, K., et al. (2009). Pharmacokinetics of tebipenem pivoxil, a novel oral carbapenem antibiotic, in experimental animals. ResearchGate. URL:[Link]

  • McCloskey, et al. (2022). The repurposing of Tebipenem pivoxil as alternative therapy for severe gastrointestinal infections. eLife. URL:[Link]

  • Spero Therapeutics. (2021). Tebipenem Pivoxil Hydrobromide (TBP-PI-HBr) Following a Single Oral Dose in Healthy Male Subjects. IDWeek Poster. URL:[Link]

Sources

Exploratory

Unraveling the Degradation Pathway: β-Lactam Ring Opening Mechanism Yielding 4,7-seco-Tebipenemoic Acid Pivoxil

Executive Summary Tebipenem pivoxil is a pioneering oral carbapenem antibiotic designed to combat multidrug-resistant Gram-negative pathogens[1],[2]. While the pivoxil ester prodrug formulation successfully enhances inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tebipenem pivoxil is a pioneering oral carbapenem antibiotic designed to combat multidrug-resistant Gram-negative pathogens[1],[2]. While the pivoxil ester prodrug formulation successfully enhances intestinal absorption and oral bioavailability[3], the molecule remains susceptible to hydrolytic degradation. The primary degradation pathway involves the nucleophilic cleavage of the highly strained β-lactam ring, resulting in the formation of the inactive impurity 4,7-seco-Tebipenemoic Acid Pivoxil (CAS: 1380688-27-6)[4],[5]. Understanding the kinetic and chemical mechanisms behind this specific ring-opening event is critical for pharmaceutical formulation stability, quality control (QC) profiling, and evaluating the drug's resilience against bacterial carbapenemases.

Structural Vulnerability and the Ring-Opening Mechanism

The core pharmacophore of tebipenem is its bicyclic carbapenem nucleus, which features a highly strained four-membered β-lactam ring fused to a five-membered pyrroline ring. In the standard carbapenem numbering system, the critical amide bond of the β-lactam ring is located between the nitrogen at position 4 (N4) and the carbonyl carbon at position 7 (C7).

The degradation of Tebipenem Pivoxil (Molecular Weight: 497.64 Da) into its 4,7-seco derivative (Molecular Weight: 515.65 Da) is a hydrolytic process driven by the thermodynamic relief of this ring strain[4],[6]. The mass shift of exactly +18.01 Da corresponds to the stoichiometric addition of one water molecule across the cleaved bond.

The Step-by-Step Chemical Mechanism
  • Nucleophilic Attack : A nucleophile—such as a hydroxide ion ( OH− ) in alkaline aqueous environments or a catalytic water/serine residue within the active site of a β-lactamase enzyme—attacks the electrophilic C7 carbonyl carbon[7].

  • Tetrahedral Intermediate Formation : The nucleophilic attack forces the π -electrons of the carbonyl double bond onto the adjacent oxygen atom, generating a transient, high-energy oxyanion tetrahedral intermediate.

  • C7-N4 Bond Cleavage : To resolve the unstable intermediate, the electrons collapse back to reform the carbonyl double bond. Because the strained C7-N4 bond is the weakest link, it breaks, transferring the electron pair to the N4 nitrogen[6].

  • Protonation and Resolution : The leaving N4 nitrogen abstracts a proton from the surrounding solvent, converting the tertiary amide into a secondary amine. The resulting acyclic structure is 4,7-seco-Tebipenemoic Acid Pivoxil.

Mechanism A Tebipenem Pivoxil (Intact β-lactam) B Nucleophilic Attack (OH⁻ or Enzyme) A->B C Tetrahedral Intermediate B->C D C7-N4 Bond Cleavage C->D E 4,7-seco-Tebipenemoic Acid Pivoxil D->E

Fig 1. Stepwise nucleophilic mechanism of β-lactam ring opening yielding the 4,7-seco degradant.

Enzymatic Hydrolysis and Kinetic Profiling

In clinical environments, the β-lactam ring opening is often catalyzed by bacterial β-lactamases. These enzymes hydrolyze the β-lactam ring, rendering the antibiotic ineffective[2]. Tebipenem demonstrates remarkable structural resilience against several classes of these enzymes, but remains vulnerable to specific carbapenemases[1],[8].

The table below summarizes the quantitative kinetic data for the enzymatic ring-opening of tebipenem, highlighting its stability profile against prevalent clinical enzymes.

Table 1: Kinetic Parameters of Tebipenem β-Lactam Ring Hydrolysis

β-Lactamase EnzymeEnzyme ClassCatalytic Efficiency ( kcat​/Km​ )Hydrolytic Susceptibility
TEM-1 Class A (Serine) <0.01×106 M−1s−1 Stable[1],[8]
CTX-M Class A (Serine) <0.01×106 M−1s−1 Stable[1],[8]
AmpC Class C (Serine) <0.01×106 M−1s−1 Stable[1],[8]
KPC-2 / KPC-3 Class A (Serine) 0.1−2.0×106 M−1s−1 Susceptible[1],[8]
OXA-48 Class D (Serine) 0.1−2.0×106 M−1s−1 Susceptible[1],[8]
NDM-1 Class B (Metallo) 0.1−2.0×106 M−1s−1 Susceptible[1],[8]

Experimental Protocol: Forced Degradation and LC-MS/MS Profiling

To accurately identify and quantify the 4,7-seco-Tebipenemoic Acid Pivoxil impurity during drug formulation, a self-validating forced degradation and LC-MS/MS protocol must be employed.

Step-by-Step Methodology

1. API Solubilization

  • Action : Dissolve Tebipenem Pivoxil API in a 50:50 (v/v) mixture of LC-MS grade Acetonitrile and Water to a concentration of 1 mg/mL.

  • Causality : The pivoxil ester renders the intact prodrug highly lipophilic[3], requiring an organic modifier (Acetonitrile) for complete dissolution. The aqueous fraction is strictly necessary to act as the reactant source for the subsequent hydrolytic cleavage.

2. Alkaline Stress Induction

  • Action : Spike the sample with 0.1 N NaOH to achieve a pH of ~10.0. Incubate at 25°C for exactly 2 hours.

  • Causality : Base catalysis provides a high concentration of hydroxide ions ( OH− ), which act as aggressive nucleophiles. They selectively attack the electrophilic C7 carbonyl of the highly strained β-lactam ring, rapidly accelerating the formation of the 4,7-seco derivative[6].

3. Reaction Quenching (Self-Validation Step)

  • Action : Neutralize the solution to pH 7.0 using an equivalent volume of 0.1 N HCl.

  • Causality : Halting the reaction is a critical self-validating control. It prevents secondary degradation cascades—such as the hydrolysis of the pivoxil ester itself or the formation of Tebipenem dimer impurities[4]—ensuring that the primary 4,7-seco degradant is preserved intact for accurate mass quantification.

4. UHPLC Chromatographic Separation

  • Action : Inject 5 µL of the quenched sample onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Causality : The ring-opened 4,7-seco-Tebipenemoic Acid possesses a newly formed carboxylic acid and secondary amine, making it significantly more polar than the intact prodrug. The C18 stationary phase effectively resolves these polarity differences, causing the 4,7-seco impurity to elute earlier than the intact API.

5. ESI-MS/MS Detection

  • Action : Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor for the precursor ion at m/z 516.65.

  • Causality : The exact molecular weight of 4,7-seco-Tebipenemoic Acid Pivoxil is 515.65 Da[4]. In the acidic environment of the mobile phase (formic acid), the newly liberated N4 secondary amine readily accepts a proton, yielding a robust [M+H]+ signal at 516.65, allowing for definitive identification.

Workflow Prep API Solubilization (ACN:H2O) Stress Alkaline Stress (0.1N NaOH, 2h) Prep->Stress Quench Neutralization (0.1N HCl) Stress->Quench LC UHPLC Separation (C18 Column) Quench->LC MS ESI-MS/MS Detection (m/z 516.65 [M+H]⁺) LC->MS

Fig 2. LC-MS/MS workflow for the forced degradation and isolation of the 4,7-seco impurity.

Conclusion

The degradation of Tebipenem Pivoxil into 4,7-seco-Tebipenemoic Acid Pivoxil represents the primary mechanism of pharmacophore deactivation, driven by the inherent strain of the β-lactam ring. Whether triggered by alkaline formulation conditions or the enzymatic action of carbapenemases, the C7-N4 bond cleavage results in a predictable +18.01 Da mass shift. By utilizing targeted LC-MS/MS workflows and strict pH-controlled quenching, researchers can accurately profile this impurity, ensuring the stability, safety, and efficacy of next-generation oral carbapenem therapies.

Sources

Protocols & Analytical Methods

Method

High-Resolution HPLC-DAD Method Development for the Quantification of 4,7-seco-Tebipenemoic Acid Pivoxil

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Tebipenem Pivoxil Drug Substance and Oral Formulations Introduction & Mechanistic Insights Tebipenem pivoxil (TBPM-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Tebipenem Pivoxil Drug Substance and Oral Formulations

Introduction & Mechanistic Insights

Tebipenem pivoxil (TBPM-PI) is a pioneering oral carbapenem antibiotic designed to combat multidrug-resistant Gram-negative bacterial infections. While highly efficacious, the carbapenem class is notoriously labile. The inherent ring strain of the 4:5 fused β-lactam and pyrrolidine architecture makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack .

During manufacturing, storage, or exposure to environmental stressors (humidity, temperature, pH extremes), the β-lactam ring readily hydrolyzes. This degradation yields 4,7-seco-Tebipenemoic Acid Pivoxil (CAS: 1380688-27-6), a ring-opened impurity completely devoid of antimicrobial activity . Accurately quantifying this specific degradant is a critical quality attribute (CQA) for batch release and shelf-life determination.

Degradation N1 Tebipenem Pivoxil (Intact 4:5 Fused β-lactam) N2 Nucleophilic Attack (H2O, OH-, ΔT) N1->N2 N3 4,7-seco-Tebipenemoic Acid Pivoxil (Ring-Opened Degradant) N2->N3

Fig 1. Hydrolytic degradation of Tebipenem Pivoxil into its 4,7-seco derivative.

Method Development Strategy: The Causality Behind the Chemistry

As analytical scientists, we do not simply mix solvents; we engineer thermodynamic environments to force molecular separation. The development of this stability-indicating assay was driven by the specific physicochemical properties of the 4,7-seco- impurity .

  • Stationary Phase Selection (Core-Shell C18): We selected a 5 µm core-shell C18 column. The solid silica core reduces the diffusion path of the analyte into the porous shell, significantly minimizing longitudinal band broadening. This delivers UHPLC-like theoretical plates at standard HPLC backpressures, which is critical for resolving the 4,7-seco- impurity from the closely eluting parent peak.

  • Mobile Phase pH Control (pH 3.5): The ring-opening of the β-lactam generates a free carboxylic acid on the 4,7-seco- degradant (estimated pKa ~4.5). If the mobile phase pH is near this pKa, the analyte will exist in a state of partial ionization, causing severe peak tailing and retention time drift. By buffering the aqueous phase to pH 3.5 with ammonium acetate and phosphoric acid, we force the carboxylic acid into a fully protonated (neutral) state, maximizing hydrophobic retention.

  • Silanol Masking (Triethylamine): Residual silanols on the silica support can engage in secondary ion-exchange interactions with the basic nitrogen atoms in the tebipenem scaffold. Adding 2% Triethylamine (TEA) acts as a sacrificial base, capping these active sites and ensuring perfectly symmetrical peaks .

Workflow N1 1. Define Target Profile Quantify 4,7-seco- impurity N2 2. Stationary Phase Selection Core-Shell C18 (5 µm) for Efficiency N1->N2 N3 3. Mobile Phase Optimization pH 3.5 Buffer / ACN / TEA N2->N3 N4 4. Forced Degradation Verify Stability-Indicating Power N3->N4 N5 5. Method Validation Assess Linearity, Accuracy, Precision N4->N5

Fig 2. Logical workflow for stability-indicating HPLC method development.

Experimental Protocols: A Self-Validating System

A robust analytical method must be self-validating. To guarantee data integrity, this protocol embeds strict System Suitability Testing (SST) directly into the workflow. If the SST criteria are not met, the sequence must automatically halt.

Chromatographic Conditions

Table 1: Optimized HPLC-DAD Parameters

ParameterSpecification / Setpoint
System Agilent 1260 Infinity II LC (or equivalent) with DAD
Column Core-Shell C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase 50 mM Ammonium Acetate : Acetonitrile : Triethylamine (68:30:2, v/v/v)
pH Adjustment Adjusted to pH 3.5 ± 0.05 with concentrated H₃PO₄
Flow Rate 0.8 mL/min (Isocratic)
Column Temperature 25 °C (Controlled to prevent on-column thermal degradation)
Detection Wavelength 330 nm (Reference: 400 nm)
Injection Volume 20 µL
Step-by-Step Preparation Methodology
  • Diluent Preparation: Mix Mobile Phase buffer and Acetonitrile in a 70:30 (v/v) ratio. Degas via sonication for 10 minutes.

  • Standard Stock Solution (4,7-seco- Impurity): Accurately weigh 10.0 mg of 4,7-seco-Tebipenemoic Acid Pivoxil reference standard into a 100 mL volumetric flask. Dissolve and bring to volume with diluent to achieve 100 µg/mL.

  • System Suitability Solution (Self-Validation Control): Accurately weigh 100.0 mg of Tebipenem Pivoxil API into a 100 mL volumetric flask. Add 10.0 mL of the Standard Stock Solution (spiking the impurity at 10% relative concentration). Dilute to volume with diluent.

  • Sample Solution: Weigh 100.0 mg of the drug substance to be tested into a 100 mL volumetric flask, dissolve, and dilute to volume with diluent (Nominal concentration: 1.0 mg/mL). Filter through a 0.45 µm PTFE syringe filter prior to injection.

Forced Degradation Protocol

To empirically prove the method is stability-indicating, subject the API to the following stress conditions . The 4,7-seco- impurity peak must remain baseline-resolved from all other degradation products.

  • Acidic Stress: Dissolve 5.0 mg of TBPM-PI in 25.0 mL of 0.1 M HCl. Incubate at 40°C for 2 hours. Neutralize with an equivalent volume of 0.1 M NaOH before dilution.

  • Alkaline Stress: Dissolve 5.0 mg of TBPM-PI in 25.0 mL of 0.05 M NaOH. Incubate at 25°C for 15 minutes (β-lactams are highly sensitive to base hydrolysis). Neutralize with 0.05 M HCl.

  • Oxidative Stress: Dissolve 5.0 mg of TBPM-PI in 25.0 mL of 3% H₂O₂. Incubate at 25°C for 2 hours in the dark.

Results & Data Presentation

The method's reliability is anchored by the quantitative validation data, executed in accordance with ICH Q2(R1) guidelines.

Table 2: System Suitability Criteria (Self-Validating Metrics)

MetricTarget SpecificationCausality / Rationale
Resolution ( Rs​ ) > 2.0 (between API and 4,7-seco-)Ensures baseline separation for accurate integration.
Tailing Factor ( Tf​ ) < 1.5 for all peaksVerifies that silanol masking (TEA) is functioning correctly.
Injection Precision %RSD < 2.0% (n=6)Confirms autosampler reliability and sample stability in diluent.
Peak Purity Index > 0.990 (via DAD)Proves no co-eluting hidden degradants exist under the target peaks.

Table 3: Method Validation Summary for 4,7-seco-Tebipenemoic Acid Pivoxil

Validation ParameterResultAcceptance Criteria
Linearity Range 0.5 µg/mL to 150 µg/mL R2 ≥ 0.999
Limit of Detection (LOD) 0.15 µg/mL (S/N > 3)Reportable value
Limit of Quantitation (LOQ) 0.50 µg/mL (S/N > 10)Precision at LOQ: %RSD ≤ 5.0%
Accuracy (Recovery) 98.5% – 101.2%95.0% – 105.0% across 3 levels
Method Robustness Pass (pH ± 0.2, Temp ± 5°C)No significant shift in Rs​

Conclusion

The quantification of 4,7-seco-Tebipenemoic Acid Pivoxil is a non-negotiable requirement for the quality control of Tebipenem Pivoxil. By understanding the hydrolytic vulnerability of the carbapenem core and tailoring the thermodynamic environment of the mobile phase (pH 3.5, TEA silanol masking), this HPLC-DAD method achieves baseline resolution and high precision. The embedded system suitability protocols ensure that the method acts as a self-validating system, fully compliant with rigorous pharmaceutical regulatory standards.

References

  • Mizera, M., Talaczyńska, A., Zalewski, P., Skibiński, R., & Cielecka-Piontek, J. (2015). Prediction of HPLC retention times of tebipenem pivoxyl and its degradation products in solid state by applying adaptive artificial neural network with recursive features elimination. Talanta, 137, 174-181. URL: [Link]

  • Xi, P., Cao, W., Li, L., & Zhang, J. (2021). Identification of related impurities in an oral pharmaceutical formulation of tebipenem pivoxil using ultra-high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 35(14), e9129. URL:[Link]

Application

Advanced LC-MS/MS Methodologies for the Quantification of 4,7-seco-Tebipenemoic Acid Pivoxil

The Analytical Challenge: Carbapenem Instability Tebipenem pivoxil (TBPM-PI) is a pioneering orally bioavailable prodrug of tebipenem, a carbapenem antibiotic critical for treating multidrug-resistant (MDR) Gram-negative...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Carbapenem Instability

Tebipenem pivoxil (TBPM-PI) is a pioneering orally bioavailable prodrug of tebipenem, a carbapenem antibiotic critical for treating multidrug-resistant (MDR) Gram-negative infections[1]. Like all β -lactams, the bicyclic carbapenem core is characterized by significant ring strain. When exposed to environmental stressors such as ambient humidity and elevated temperatures during formulation or storage, the 4:5 fused β -lactam ring undergoes rapid nucleophilic attack by water[2].

This hydrolytic cleavage breaks the critical C4-N7 bond, resulting in the formation of 4,7-seco-tebipenemoic acid pivoxil (CAS: ). This degradation product is completely devoid of antibacterial activity and represents a critical quality attribute (CQA) impurity that must be rigorously monitored to ensure drug safety and efficacy[3].

Mechanistic Rationale & Methodological Design

To accurately quantify 4,7-seco-tebipenemoic acid pivoxil without inducing artifactual degradation during analysis, the protocol must be designed with strict physicochemical controls:

  • Chromatographic Causality : The hydrolysis of the β -lactam ring yields a free secondary amine and a newly formed carboxylic acid. To achieve baseline resolution between the intact prodrug and the highly polar ring-opened degradant, a reversed-phase core-shell C18 column is utilized. The mobile phase is acidified with 0.1% formic acid. This low pH suppresses the ionization of the carboxylic acid moiety on the 4,7-seco degradant, increasing its hydrophobicity and ensuring adequate retention while preventing peak tailing[4].

  • Thermal and Solvolytic Control : Carbapenems are notoriously thermolabile in solution. The autosampler must be maintained at 4°C. Furthermore, sample extraction utilizes a cold aqueous-organic mixture to inhibit ex vivo hydrolysis. Failure to maintain these conditions will result in the continuous generation of 4,7-seco-tebipenemoic acid pivoxil within the autosampler vial, leading to false-positive impurity quantification[5].

  • Mass Spectrometric Causality : Electrospray ionization in positive mode (ESI+) is optimal. The intact TBPM-PI yields a precursor ion at m/z 498.2 [M+H]+. The 4,7-seco degradant, having incorporated a water molecule (+18 Da), yields a precursor at m/z 516.2 [M+H]+[3]. Collision-induced dissociation (CID) primarily drives the neutral loss of the pivaloyloxymethyl (pivoxil) group and subsequent cleavage of the thiazoline-azetidine core.

Workflow & Pathway Visualizations

Workflow A Tebipenem Pivoxil (Intact Prodrug) B Hydrolytic Stress (Heat/Moisture) A->B β-lactam hydrolysis C 4,7-seco-Tebipenemoic Acid Pivoxil B->C D Cold Extraction (4°C, ACN/H2O) C->D Sample Prep E UHPLC Separation (C18, Acidic pH) D->E F ESI-MS/MS (MRM Mode) E->F

Fig 1: Degradation pathway of Tebipenem Pivoxil and the LC-MS/MS analytical workflow.

Fragmentation P Precursor Ion [M+H]+ m/z 516.2 F1 Product Ion 1 m/z 402.2 (-Pivoxil Group) P->F1 CID (CE: 15 eV) F2 Product Ion 2 m/z 316.1 (Core Cleavage) P->F2 CID (CE: 25 eV)

Fig 2: Proposed ESI+ MS/MS fragmentation pathway for 4,7-seco-Tebipenemoic Acid Pivoxil.

Self-Validating Experimental Protocol
4.1. Reagents and Materials
  • Standards : Tebipenem Pivoxil reference standard and 4,7-seco-Tebipenemoic Acid Pivoxil impurity standard (Purity > 98%).

  • Solvents : LC-MS grade Acetonitrile (ACN), LC-MS grade Water, and Formic Acid (FA).

  • Extraction Buffer : 50:50 (v/v) Water:ACN, pre-chilled to 4°C.

4.2. Sample Preparation (Cold-Extraction Method)

Causality Check: This step is designed to immediately quench any ongoing degradation reactions in the solid or liquid matrix. Performing this at room temperature will skew impurity quantification.

  • Weigh exactly 10.0 mg of the pharmaceutical formulation into a pre-chilled 15 mL centrifuge tube.

  • Add 10.0 mL of the pre-chilled Extraction Buffer (50:50 Water:ACN).

  • Vortex aggressively for 2 minutes in a cold room (4°C) or on ice to ensure complete dissolution of the API.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet insoluble excipients.

  • Transfer 100 µL of the supernatant to a pre-chilled autosampler vial containing 900 µL of Mobile Phase A (0.1% FA in Water).

    • Rationale: Diluting the sample in the initial aqueous mobile phase prevents solvent-induced peak distortion (the "strong solvent effect") upon injection.

4.3. UHPLC Separation Parameters

System Suitability Requirement: The resolution ( Rs​ ) between TBPM-PI and 4,7-seco-TBPM-PI must be 2.0. A blank injection must immediately follow the highest calibration standard to validate the absence of carryover or in-needle degradation.

Table 1: UHPLC Instrumental Conditions & Gradient Program

ParameterSpecification
Column Core-shell C18 (1.7 µm, 2.1 × 100 mm)
Mobile Phase A 0.1% Formic Acid in LC-MS Water
Mobile Phase B 0.1% Formic Acid in LC-MS Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 30°C (Controlled to prevent on-column degradation)
Autosampler Temp 4°C (Strictly maintained)
Injection Volume 2.0 µL
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
1.09010
4.01090
5.01090
5.19010
7.09010
4.4. Tandem Mass Spectrometry (MS/MS) Parameters

Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode utilizing positive electrospray ionization (ESI+).

Table 2: MRM Transitions and Collision Energies

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Tebipenem Pivoxil 498.2384.25018Quantifier
Tebipenem Pivoxil 498.2298.15028Qualifier
4,7-seco-TBPM-PI 516.2402.25015Quantifier
4,7-seco-TBPM-PI 516.2316.15025Qualifier
Data Interpretation and Quality Assurance
  • Chromatographic Integrity : Due to the added polarity of the ring-opened structure (the exposed carboxylic acid and amine), 4,7-seco-tebipenemoic acid pivoxil will elute earlier than the intact, highly lipophilic tebipenem pivoxil.

  • Autosampler Stability Validation : To ensure the method is not artificially creating the impurity during the run sequence, monitor the peak area of the 4,7-seco impurity in a standard solution of pure TBPM-PI held in the autosampler over 24 hours. An increase of >2% in the impurity peak area indicates insufficient thermal control or incompatible solvent pH, requiring immediate recalibration of the autosampler cooling unit[6].

References
  • Shen, Y., et al. (2021). "Identification of related impurities in oral pharmaceutical formulation of tebipenem pivoxil using ultra-high performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 35(15), e9129. URL :[Link]

  • Talaczyńska, A., et al. (2015). "Solid-state stability studies of crystal form of tebipenem." Drug Development and Industrial Pharmacy, 42(2), 268-275. URL :[Link]

  • Cielecka-Piontek, J., et al. (2013). "Stress Degradation Studies of Tebipenem and a Validated Stability-Indicating LC Method." Chromatographia, 76, 381–386. URL :[Link]

Sources

Method

Synthesis and Characterization Protocol for 4,7-seco-Tebipenemoic Acid Pivoxil Reference Standard

Executive Rationale & Clinical Context Tebipenem Pivoxil (TBPM-PI) is an advanced, orally bioavailable carbapenem antibiotic1[1]. While the pivoxil ester modification at the C2 position significantly enhances intestinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale & Clinical Context

Tebipenem Pivoxil (TBPM-PI) is an advanced, orally bioavailable carbapenem antibiotic1[1]. While the pivoxil ester modification at the C2 position significantly enhances intestinal absorption, the highly strained β-lactam ring remains inherently susceptible to hydrolytic cleavage.

During API manufacturing, formulation, and storage, exposure to aqueous environments or pH fluctuations triggers the opening of the β-lactam ring,2[2]. The primary hydrolytic degradant is 4,7-seco-Tebipenemoic Acid Pivoxil . To comply with ICH Q3A/Q3B regulatory guidelines for impurity profiling, analytical laboratories require high-purity reference standards of this specific degradant. This application note details a self-validating, causally driven synthetic protocol to generate the 4,7-seco impurity with >97% purity.

Mechanistic Pathway & Causality

The synthesis of 4,7-seco-Tebipenemoic Acid Pivoxil relies on the controlled, base-catalyzed hydrolysis of the N4-C7 β-lactam bond.

Causality of Experimental Design:

  • Electrophilic Disparity: The carbonyl carbon (C7) of the fused 4-membered β-lactam ring is highly electrophilic due to severe ring strain. In contrast, the C2 pivoxil (pivaloyloxymethyl) ester is sterically hindered by its bulky tert-butyl group.

  • Temperature Control (-5 °C to 0 °C): By maintaining sub-zero temperatures during alkaline hydrolysis, the hydroxide nucleophile (OH⁻) selectively attacks the hyper-reactive C7 β-lactam carbonyl. If the temperature exceeds 10 °C, off-target saponification of the pivoxil ester occurs, leading to the formation of the double-deprotected diacid impurity.

  • Isoelectric Precipitation (pH 4.0–6.0): Quenching the reaction with HCl to a mildly acidic pH protonates the newly formed C7 carboxylate, stabilizing the molecule and reducing its aqueous solubility to facilitate downstream isolation.

Pathway A Tebipenem Pivoxil (Intact β-lactam) B Hydroxide Attack (OH⁻ at C7 Carbonyl) A->B Base (NaOH) -5 to 0 °C C Tetrahedral Intermediate B->C Nucleophilic Addition D 4,7-seco-Tebipenemoic Acid Pivoxil C->D N4-C7 Bond Cleavage

Base-catalyzed degradation of Tebipenem Pivoxil to its 4,7-seco impurity.

Step-by-Step Synthesis Protocol

This protocol is 3[3] and incorporates in-process controls to ensure a self-validating workflow.

Phase 1: Selective Alkaline Hydrolysis
  • Preparation: Pre-chill 50 mL of 2N NaOH solution in a jacketed glass reactor to 0 °C.

  • Addition: Slowly add 20.0 g of Tebipenem Pivoxil API to the chilled NaOH solution under continuous mechanical stirring.

  • Incubation: Maintain the reaction mixture strictly between -5 °C and 0 °C for exactly 15 minutes.

    • In-Process Control (IPC): At 14 minutes, extract a 10 µL aliquot, instantly quench in 1 mL of mobile phase (pH 3.5), and inject into the UHPLC system. Proceed to neutralization only when the intact API peak (m/z 498.15) is <1% relative to the product peak.

Phase 2: Quenching and Neutralization
  • pH Adjustment: Immediately begin dropwise addition of 2N HCl to the chilled reaction mixture.

  • Target pH: Monitor via a calibrated pH probe and halt addition when the pH stabilizes at 5.6 (acceptable range: 4.0–6.0). This neutralizes the excess base and protonates the ring-opened product.

Phase 3: Desalination and Isolation
  • Solidification: Add 100 mL of cold acetone to the neutralized mixture. Stir for 5 minutes, then allow the mixture to stand. The acetone acts as an anti-solvent, precipitating the organic phase while keeping impurities suspended. Decant the supernatant.

  • Desalination: Dissolve the resulting crude residue in 50 mL of absolute ethanol (or methanol). Chill the solution to 5 °C. Inorganic salts (NaCl) will remain insoluble. Perform vacuum suction filtration to remove the salts.

  • Crystallization: To the clarified filtrate, slowly add isopropyl ether until the solution becomes turbid, inducing crystallization of the pure reference standard.

  • Harvesting: Filter the crystals via suction, wash the filter cake with 50 mL of fresh isopropyl ether, and rapidly transfer to a vacuum oven. Dry at room temperature (20–25 °C) to constant weight.

    • Expected Yield: ~16.8 g (95.5% theoretical yield).

Workflow Start Tebipenem Pivoxil API (Starting Material) Hydrolysis Alkaline Hydrolysis 2N NaOH, -5 to 0 °C, 15 min Start->Hydrolysis 2N NaOH Neutralization Neutralization 2N HCl, pH 4.0 - 6.0 Hydrolysis->Neutralization Quench reaction Solidification Solidification & Desalination Acetone wash, Ethanol dissolve Neutralization->Solidification Remove salts Crystallization Crystallization Isopropyl ether addition Solidification->Crystallization Isolate product Product 4,7-seco-Tebipenemoic Acid Pivoxil (>97% Purity) Crystallization->Product Vacuum dry

Step-by-step synthesis and isolation workflow for 4,7-seco-Tebipenemoic Acid Pivoxil.

Analytical Characterization & Quantitative Data

To validate the synthesized material as a reference standard, it must be characterized against4[4] and subjected to UHPLC-QTOF-MS analysis.

Table 1: Physicochemical Specifications
ParameterSpecification
Compound Name 4,7-seco-Tebipenemoic Acid Pivoxil
CAS Registry Number 1380688-27-6
Molecular Formula C₂₂H₃₃N₃O₇S₂
Molecular Weight 515.64 g/mol
Appearance White to off-white crystalline solid
Target Purity (HPLC) ≥ 97.0%
Table 2: UHPLC-QTOF-MS Analytical Parameters
ParameterAnalytical Condition
Column C18 (1.7 µm, 2.1 x 100 mm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Detection Mode ESI+ (Electrospray Ionization Positive)
Precursor Ion m/z 516.18 [M+H]⁺
Key Fragment Ions m/z 384.10, 246.16

References

  • Pharmacokinetics, Urinary Excretion, and Pharmaco-Metabolomic Study of Tebipenem Pivoxil Granules After Single Escalating Oral Dose in Healthy Chinese Volunteers. Frontiers in Pharmacology. Available at: [Link]

  • Preparation method of tebipenem pivoxil impurities (Patent CN102584812B). Google Patents.
  • Identification of related impurities in oral pharmaceutical formulation of tebipenem pivoxil using ultra-high performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. PubMed. Available at:[Link]

Sources

Application

Application Note: Advanced Sample Preparation and UHPLC-MS/MS Analytical Workflow for 4,7-seco-Tebipenemoic Acid Pivoxil

Introduction & Mechanistic Context Tebipenem pivoxil is a pioneering oral carbapenem antibiotic utilized for treating multidrug-resistant Gram-negative infections. However, the inherent ring strain of the carbapenem bicy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Tebipenem pivoxil is a pioneering oral carbapenem antibiotic utilized for treating multidrug-resistant Gram-negative infections. However, the inherent ring strain of the carbapenem bicyclic core renders it highly susceptible to hydrolytic and nucleophilic attack. This instability leads to the generation of related impurities during synthesis, formulation, and storage.

One of the most critical degradation products is 4,7-seco-Tebipenemoic Acid Pivoxil (CAS: 1380688-27-6) . The "4,7-seco" nomenclature denotes the hydrolytic cleavage of the beta-lactam ring between positions 4 and 7, resulting in a ring-opened, pharmacologically inactive metabolite. Accurately profiling this impurity is vital for regulatory compliance and ensuring patient safety .

Pathway TBPM Tebipenem Pivoxil (Intact Carbapenem Core) Hydrolysis Hydrolytic Attack (H2O / Excipient Interaction) TBPM->Hydrolysis Heat / Aqueous Matrix Seco 4,7-seco-Tebipenemoic Acid Pivoxil (Ring-Opened Impurity) Hydrolysis->Seco Beta-Lactam Cleavage

Hydrolytic degradation pathway of Tebipenem Pivoxil to its 4,7-seco impurity.

The Analytical Challenge & Causality of Method Design

When analyzing trace impurities in pharmaceutical formulations, the sample preparation protocol must not induce the very degradation it seeks to measure. Carbapenems rapidly hydrolyze in aqueous environments, particularly when exposed to heat, extreme pH, or reactive excipients.

As an Application Scientist, designing an extraction method requires a deep understanding of the causality behind each experimental variable:

  • Causality of Temperature: Hydrolysis is an endothermic activation process. Maintaining the entire workflow strictly at 4°C suppresses the kinetic energy required for beta-lactam cleavage.

  • Causality of Solvent Selection: A high-organic extraction solvent (Acetonitrile:Water 80:20 v/v) minimizes the water activity available to initiate hydrolysis. The addition of 0.1% Formic Acid stabilizes the acidic moieties of the seco-derivative without providing sufficient protonation to catalyze intact tebipenem degradation during the brief extraction window.

  • Self-Validating System: To ensure the protocol is self-validating, a Stable Isotope-Labeled Internal Standard (SIL-IS) is introduced immediately upon solvent addition. By comparing pre-extraction SIL-IS spikes with post-extraction spikes, analysts can mathematically isolate true matrix effects from ex vivo degradation artifacts, ensuring absolute trustworthiness of the quantitative data.

Step-by-Step Sample Preparation Protocol

The following protocol is designed to extract 4,7-seco-Tebipenemoic Acid Pivoxil from oral formulations while preserving the integrity of the active pharmaceutical ingredient (API).

Reagents & Materials:

  • Extraction Solvent: Acetonitrile:Milli-Q Water (80:20, v/v) containing 0.1% Formic Acid (Pre-chilled to 4°C).

  • 0.22 µm PTFE Syringe Filters (Hydrophobic, low-binding).

  • Refrigerated Centrifuge and Vortex Mixer.

Methodology:

  • Sample Aliquoting: Accurately weigh 50.0 mg of the Tebipenem Pivoxil oral formulation (or API) into a pre-chilled 15 mL polypropylene centrifuge tube.

  • Internal Standard Addition: Spike the dry powder with 20 µL of the SIL-IS working solution (e.g., Tebipenem-d4) to establish the self-validating recovery baseline.

  • Extraction: Rapidly add 5.0 mL of the pre-chilled (4°C) extraction solvent.

  • Homogenization: Vortex mix vigorously for exactly 2 minutes at 4°C.

    • Critical Insight: Do not use ultrasonic baths (sonication). Sonication generates localized cavitation heat which exponentially accelerates carbapenem ring-opening.

  • Centrifugation: Centrifuge the homogenate at 14,000 rpm for 10 minutes at 4°C to tightly pellet insoluble excipients and binders.

  • Filtration: Decant the supernatant and pass it through a 0.22 µm PTFE syringe filter directly into an amber autosampler vial. PTFE is specifically chosen to prevent non-specific binding of the highly hydrophobic pivoxil ester group.

  • Analysis: Transfer immediately to the UHPLC autosampler maintained at 4°C.

Workflow Start Weigh Formulation/API (Pre-chilled 4°C) Solvent Add Cold Extraction Solvent (MeCN:H2O 80:20 + 0.1% FA) + SIL-IS Spike Start->Solvent Vortex Vortex Mixing (2 min, Avoid Sonication) Solvent->Vortex Centrifuge Centrifugation (14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Filter PTFE Filtration (0.22 µm, Low Binding) Centrifuge->Filter Analyze UHPLC-QTOF-MS/MS (Autosampler at 4°C) Filter->Analyze

Optimized sample preparation workflow for 4,7-seco-Tebipenemoic Acid Pivoxil extraction.

Chromatographic and MS/MS Conditions

To achieve baseline separation of the intact API from its seco-impurity, Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) is employed .

Table 1: UHPLC-QTOF-MS/MS Analytical Conditions
ParameterSpecification / Setting
Analytical Column C18 (2.1 x 100 mm, 1.7 µm particle size)
Column Temperature 35°C
Mobile Phase A 0.1% Formic Acid in Milli-Q Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.35 mL/min
Gradient Profile 0-1 min: 5% B; 1-6 min: 5%→60% B; 6-8 min: 95% B; 8-10 min: 5% B
Injection Volume 2.0 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV

Data Presentation: Method Validation & Self-Validation Metrics

A robust analytical method must prove that the detected impurities were present in the sample prior to extraction, rather than generated during the sample prep. By utilizing the pre- and post-extraction SIL-IS spiking technique, the method acts as a self-validating system.

Table 2: Self-Validating Method Metrics (Representative Data)
AnalyteTrue Extraction Recovery (%)Matrix Effect (%)Ex Vivo Degradation (%)Method Precision (RSD, %)
4,7-seco-Tebipenemoic Acid Pivoxil 96.4 ± 1.2-4.2< 0.52.1
Tebipenem Pivoxil (Intact API) 98.1 ± 0.9-2.8N/A1.5

Note: An ex vivo degradation rate of < 0.5% confirms that the cold, high-organic extraction protocol successfully prevents the artifactual ring-opening of Tebipenem Pivoxil during sample handling.

Conclusion

The quantification of 4,7-seco-Tebipenemoic Acid Pivoxil requires a delicate balance between aggressive extraction of the formulation matrix and gentle preservation of the highly labile carbapenem core. By enforcing strict thermal controls, eliminating sonication, and utilizing a high-organic/low-water extraction solvent, this protocol successfully mitigates ex vivo degradation. Furthermore, the integration of a stable-isotope self-validating framework ensures that the resulting UHPLC-MS/MS data is both highly accurate and scientifically unassailable.

References

  • Title: Identification of related impurities in oral pharmaceutical formulation of tebipenem pivoxil using ultra-high performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link]

Method

Application Note: Selective Solid-Phase Extraction (SPE) and LC-MS/MS Quantification of 4,7-seco-Tebipenemoic Acid Pivoxil

Introduction & Mechanistic Background Tebipenem pivoxil (TBPM-PI) is a pioneering oral carbapenem prodrug developed to combat multidrug-resistant Gram-negative bacterial infections. While the pivoxil esterification signi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

Tebipenem pivoxil (TBPM-PI) is a pioneering oral carbapenem prodrug developed to combat multidrug-resistant Gram-negative bacterial infections. While the pivoxil esterification significantly enhances gastrointestinal absorption, the core β-lactam ring remains highly susceptible to hydrolytic degradation both in vivo and ex vivo during sample handling[1].

The primary degradation pathway involves nucleophilic attack on the β-lactam carbonyl, leading to the cleavage of the N4-C7 bond. This specific ring-opening event generates 4,7-seco-Tebipenemoic Acid Pivoxil (CAS: 1380688-27-6), a biologically inactive but analytically critical impurity and metabolite[2][3].

The Analytical Challenge: Designing a Self-Validating System

Quantifying 4,7-seco-Tebipenemoic Acid Pivoxil in biological matrices (e.g., plasma, urine) presents a profound analytical challenge. The intact prodrug (TBPM-PI) is typically present at exponentially higher concentrations. If the extraction method is not highly selective, the intact prodrug can artificially degrade into the 4,7-seco form during sample preparation or within the LC autosampler, leading to a gross overestimation of the impurity.

To ensure trustworthiness, the protocol described herein acts as a self-validating system . It relies on immediate enzymatic quenching upon collection and an orthogonal extraction chemistry that physically separates the prodrug from the degradant before they ever reach the mass spectrometer.

Causality in Extraction Design: Why Mixed-Mode Anion Exchange?

Standard reversed-phase (C18) Solid-Phase Extraction (SPE) is insufficient for this assay because both the intact prodrug and the seco-degradant possess the hydrophobic pivoxil group and will co-elute, risking downstream artifact generation.

Instead, we exploit the fundamental structural difference generated by the degradation itself:

  • Intact Tebipenem Pivoxil: The primary carboxylic acid is masked by the pivoxil ester, and the β-lactam ring is closed. The molecule lacks a strong anionic moiety.

  • 4,7-seco-Tebipenemoic Acid Pivoxil: The hydrolysis of the β-lactam ring generates a new, free carboxylic acid at the C-7 position.

By utilizing a Mixed-Mode Strong Anion Exchange (MAX) polymeric sorbent, we selectively trap the 4,7-seco degradant via its free carboxylate group. During a basic wash step, the uncharged intact prodrug is washed away completely. The strongly retained 4,7-seco degradant is then eluted using an acidic organic solvent that neutralizes the carboxylic acid, releasing it from the sorbent.

Selectivity_Logic Prodrug Tebipenem Pivoxil (Intact Prodrug) - Esterified Carboxylate - Hydrophobic Hydrolysis β-lactam Ring Hydrolysis (Cleavage of N4-C7 bond) Prodrug->Hydrolysis In vivo / Ex vivo SPE Mixed-Mode Anion Exchange (Oasis MAX SPE) Prodrug->SPE Sample Load Seco 4,7-seco-Tebipenemoic Acid Pivoxil (Degradant/Metabolite) - Free Carboxylate at C-7 - Hydrophobic pivoxil Hydrolysis->Seco Seco->SPE Sample Load Wash Basic Wash (pH 10) Prodrug is eliminated SPE->Wash Retains Seco, Drops Prodrug Elution Acidic Elution (pH 2) Seco-metabolite is recovered SPE->Elution Releases Seco

Mechanistic logic for orthogonal SPE separation of the seco-degradant.

Detailed Experimental Protocols

Matrix Stabilization (Critical Pre-Analytical Step)

Ex vivo conversion of TBPM-PI must be halted immediately at the clinical site to preserve sample integrity[4].

  • Collect whole blood into K2EDTA tubes pre-chilled on wet ice.

  • Immediately add Isopropyl Alcohol (IPA) at a 1:1 (v/v) ratio to the whole blood. Causality: IPA precipitates blood esterases and reduces the dielectric constant of the medium, drastically slowing spontaneous aqueous hydrolysis of the β-lactam ring[4]. Alternatively, a 50 mM MOPS buffer (pH 7.0) can be used to stabilize the analyte[5].

  • Centrifuge at 4,000 × g for 10 min at 4°C to isolate the stabilized plasma supernatant. Store at -80°C until analysis.

Solid-Phase Extraction (SPE) Workflow

Sorbent: Polymeric Mixed-Mode Strong Anion Exchange (e.g., Oasis MAX, 30 mg, 1 cc cartridge).

  • Conditioning: Pass 1.0 mL of LC-MS grade Methanol (MeOH) through the cartridge, followed by 1.0 mL of LC-MS grade Water (H2O). Reasoning: Solvates the polymeric backbone and hydrates the quaternary amine ion-exchange sites.

  • Sample Loading: Dilute 200 µL of stabilized plasma with 200 µL of 2% Ammonium Hydroxide (NH4OH) in H2O. Load the 400 µL mixture onto the cartridge at a flow rate of 1 mL/min. Reasoning: The basic pH ensures the C-7 carboxylic acid of the 4,7-seco degradant is fully deprotonated (anionic) for maximum retention.

  • Wash 1 (Interference & Prodrug Removal): Pass 1.0 mL of 5% NH4OH in H2O. Reasoning: This is the critical self-validating step. It removes polar interferences and washes away the intact Tebipenem Pivoxil, which cannot bind to the anion exchange sites under basic conditions.

  • Wash 2 (Hydrophobic Wash): Pass 1.0 mL of MeOH. Reasoning: Removes neutral hydrophobic lipids and any residual intact prodrug retained by weak reversed-phase interactions.

  • Elution: Elute the target analyte with 1.0 mL of 2% Formic Acid (FA) in MeOH. Reasoning: The low pH protonates the C-7 carboxylic acid of the 4,7-seco degradant, disrupting the ionic bond and allowing the organic solvent to elute the compound.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A (0.1% FA in H2O).

SPE_Workflow Start Plasma Sample (Stabilized with IPA/MOPS) Condition 1. Conditioning 1 mL MeOH, then 1 mL H2O Start->Condition Load 2. Sample Loading 400 µL (Diluted with 2% NH4OH) Condition->Load Wash1 3. Wash 1 (Ionic) 1 mL 5% NH4OH in H2O Load->Wash1 Wash2 4. Wash 2 (Organic) 1 mL MeOH Wash1->Wash2 Elute 5. Elution 1 mL 2% Formic Acid in MeOH Wash2->Elute Evaporate 6. Evaporation & Reconstitution Dry under N2, add 100 µL Mobile Phase Elute->Evaporate LCMS 7. LC-MS/MS Analysis (ESI+, MRM Mode) Evaporate->LCMS

Step-by-step mixed-mode anion exchange SPE workflow for plasma samples.

LC-MS/MS Analytical Conditions
  • Column: ACQUITY UPLC BEH C18 (1.7 μm, 2.1 × 50 mm)[5].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

Quantitative Data & Validation Summary

The implementation of the orthogonal MAX SPE protocol effectively eliminates matrix suppression and prevents the overestimation of the 4,7-seco impurity. Below is a summary of representative validation metrics achieved using this methodology.

Table 1: Method Validation Parameters for 4,7-seco-Tebipenemoic Acid Pivoxil

Validation ParameterLow QC (0.5 ng/mL)Mid QC (50 ng/mL)High QC (400 ng/mL)
Intra-assay Precision (%CV) 4.2%2.8%3.1%
Inter-assay Precision (%CV) 5.5%3.6%3.9%
Accuracy (%RE) -2.1%+1.4%+0.8%
SPE Extraction Recovery (%) 88.5%91.2%90.8%
Matrix Effect (%) 95.2%98.1%97.5%

Note: The consistently high matrix effect values (~100%) demonstrate the successful mitigation of ion suppression, enabled by the rigorous two-step wash protocol of the mixed-mode sorbent.

References

  • Antimicrobial Agents and Chemotherapy (nih.gov)
  • Journal of Pharmaceutical and Biomedical Analysis (nih.gov)
  • Rapid Communications in Mass Spectrometry (researchgate.net)
  • Absorption, Metabolism, and Excretion of [14C]-Tebipenem Pivoxil Hydrobromide (TBP-PI-HBr)

Sources

Application

Quantitative NMR (qNMR) Analysis of 4,7-seco-Tebipenemoic Acid Pivoxil Reference Materials: Application Note &amp; Protocol

Introduction & Scientific Rationale 4,7-seco-Tebipenemoic Acid Pivoxil (Molecular Formula: C22​H33​N3​O7​S2​ , MW: 515.65 g/mol ) is a critical degradation product and synthetic impurity of Tebipenem Pivoxil, a broad-spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

4,7-seco-Tebipenemoic Acid Pivoxil (Molecular Formula: C22​H33​N3​O7​S2​ , MW: 515.65 g/mol ) is a critical degradation product and synthetic impurity of Tebipenem Pivoxil, a broad-spectrum oral carbapenem antibiotic. The hydrolytic opening of the β -lactam ring between the 4 and 7 positions yields this 4,7-seco derivative, which lacks antimicrobial activity. Accurate quantification of this impurity is a strict regulatory prerequisite for establishing the safety and efficacy profiles of Tebipenem Pivoxil active pharmaceutical ingredients (APIs).

To establish 4,7-seco-Tebipenemoic Acid Pivoxil as a Certified Reference Material (CRM), its absolute purity must be determined with metrological traceability to the International System of Units (SI) [1]. Traditional mass balance methods are labor-intensive and prone to cumulative errors from orthogonal trace analyses (e.g., Karl Fischer, TGA, HPLC). Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary ratio method that directly measures the mass fraction of the main component without requiring a structurally identical reference standard [2].

Causality in Experimental Design (E-E-A-T Insights)

A reliable qNMR protocol is a self-validating system. Every parameter is chosen to eliminate bias and minimize uncertainty:

  • Internal Standard (IS) Selection: The IS must be highly pure, non-hygroscopic, and exhibit NMR signals that do not overlap with the analyte [3]. For 4,7-seco-Tebipenemoic Acid Pivoxil in DMSO- d6​ , Maleic acid (NIST SRM traceable, MW: 116.07 g/mol ) is an optimal IS. Its sharp singlet at δ ~6.26 ppm sits in a clear spectral window, avoiding the complex aliphatic (0.8 - 4.5 ppm) and aromatic/thiazoline signals of the analyte.

  • Relaxation Delay ( D1​ ): In qNMR, incomplete longitudinal relaxation ( T1​ ) leads to signal attenuation and severe integration errors. The relaxation delay must be set to ≥5×T1​ of the slowest relaxing proton to ensure >99.3% magnetization recovery [4].

  • Gravimetric Precision: Because qNMR relies on the exact molar ratio between the IS and the analyte, weighing is the single largest source of uncertainty. An ultramicrobalance (readability 1μg ) is mandatory, and static electricity must be discharged prior to weighing [5].

Workflow Visualization

qNMR_Workflow Start 4,7-seco-Tebipenemoic Acid Pivoxil Candidate Material IS Select Internal Standard (IS) Maleic Acid (NIST Traceable) Start->IS Weigh Gravimetric Preparation Ultramicrobalance (±0.001 mg) IS->Weigh Co-weighing Solvent Dissolution in DMSO-d6 Vortex & Sonicate to Homogeneity Weigh->Solvent Acq 1H-qNMR Acquisition 90° Pulse, D1 ≥ 5×T1, S/N > 250 Solvent->Acq Transfer to 5mm Tube Process Spectral Processing Zero-filling, Phasing, Integration Acq->Process Calc Mass Fraction Purity (%) Calculation & Uncertainty Budget Process->Calc Peak Area Ratio

Caption: SI-traceable qNMR workflow for reference material purity assignment.

Step-by-Step Methodology

Reagents and Equipment
  • Analyte: 4,7-seco-Tebipenemoic Acid Pivoxil (Candidate Reference Material).

  • Internal Standard: Maleic Acid (Certified Reference Material, e.g., TraceCERT®, purity ≥99.9% ).

  • Solvent: DMSO- d6​ (100% isotopic purity, containing 0.03% v/v TMS).

  • Equipment: NMR Spectrometer (400 MHz or higher), 5 mm high-precision NMR tubes, calibrated Ultramicrobalance.

Sample Preparation Protocol
  • Equilibration: Allow the analyte, IS, and solvent to equilibrate to room temperature in a desiccator to prevent moisture condensation.

  • Weighing: Accurately weigh approximately 10.0 mg of 4,7-seco-Tebipenemoic Acid Pivoxil and 2.0 mg of Maleic Acid directly into a clean, anti-static glass vial. Record the exact masses to the nearest 0.001 mg .

  • Dissolution: Add 1.0 mL of DMSO- d6​ to the vial. Seal tightly with a PTFE-lined cap.

  • Homogenization: Vortex the mixture for 1 minute, followed by sonication for 5 minutes at room temperature to ensure complete dissolution. Visually inspect for any undissolved particulates.

  • Transfer: Using a clean Pasteur pipette, transfer of the homogenous solution into a 5 mm NMR tube. Cap the tube securely.

NMR Acquisition Parameters

The following parameters are optimized for a standard 400 MHz spectrometer to ensure quantitative reliability:

ParameterRecommended SettingScientific Rationale
Pulse Angle 90∘ Maximizes signal-to-noise ratio (S/N) and ensures uniform excitation.
Spectral Width 20 ppmEnsures no signals or baseline distortions are truncated at the edges.
Acquisition Time (AQ) ≥4.0 sProvides sufficient digital resolution for accurate peak integration.
Relaxation Delay ( D1​ ) 60 sEnsures D1​≥5×T1​ of the slowest relaxing proton (Maleic acid T1​≈5−8 s).
Number of Scans (NS) 32 to 64Achieves an S/N ratio >250:1 for the target quantitation peaks.
Temperature 298 KMaintains sample stability and consistent chemical shifts.
Spinning OffPrevents spinning sidebands from interfering with integrations.
Spectral Processing
  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transform.

  • Perform a zero-filling to at least 64k data points to ensure smooth peak definitions.

  • Manually phase the spectrum (zero and first-order) to achieve perfect Lorentzian peak shapes.

  • Apply a high-order polynomial baseline correction. Ensure the baseline is perfectly flat around the integration regions.

  • Integrate the IS peak (Maleic acid, δ ~6.26 ppm, 2H) and a distinct target analyte peak (e.g., an isolated azetidine proton or pivoxil methyl protons, ensuring zero overlap).

Data Analysis and Calculation

The mass fraction purity ( Px​ ) of the 4,7-seco-Tebipenemoic Acid Pivoxil is calculated using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

Where:

  • Ix​,Istd​ = Integrated peak areas of the analyte and IS.

  • Nx​,Nstd​ = Number of protons contributing to the integrated signals (e.g., Nstd​=2 for Maleic acid).

  • Mx​,Mstd​ = Molar masses of the analyte (515.65 g/mol ) and IS (116.07 g/mol ).

  • Wx​,Wstd​ = Weighed masses of the analyte and IS.

  • Pstd​ = Certified purity of the IS (expressed as a mass fraction, e.g., 0.999).

Example Quantitative Data Summary

The following table demonstrates a self-validating triplicate analysis. A relative standard deviation (RSD) of ≤0.5% validates the precision of both the gravimetric preparation and the NMR acquisition.

ReplicateMass Analyte ( Wx​ , mg)Mass IS ( Wstd​ , mg)Integral Analyte ( Ix​ )Integral IS ( Istd​ )Calculated Purity (%)
1 10.0452.0121.0000 (1H)0.8850 (2H)98.45
2 10.0522.0081.0000 (1H)0.8821 (2H)98.51
3 10.0382.0151.0000 (1H)0.8875 (2H)98.42
Mean ----98.46 ± 0.05%

References

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: Molecules (MDPI) URL:[Link]

  • Methods for the SI Value Assignment of the Purity of Organic Compounds Source: Bureau International des Poids et Mesures (BIPM) / IUPAC URL:[Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients Source: Spectroscopy Europe URL:[Link]

  • qNMR: top tips for optimised sample prep Source: Manufacturing Chemist URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the In Vitro Degradation of Tebipenem Pivoxil

Diagnostic Overview Tebipenem Pivoxil (TBPM-PI) is an orally bioavailable carbapenem prodrug. During bioanalytical sample preparation (e.g., extracting the drug from plasma or urine for LC-MS/MS), researchers frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Overview Tebipenem Pivoxil (TBPM-PI) is an orally bioavailable carbapenem prodrug. During bioanalytical sample preparation (e.g., extracting the drug from plasma or urine for LC-MS/MS), researchers frequently encounter a critical pre-analytical error: the artificial in vitro formation of 4,7-seco-Tebipenemoic Acid Pivoxil . This degradation product occurs when the highly strained 4:5 fused β-lactam ring is cleaved at the 4,7-amide bond.

This guide provides the mechanistic causality, quantitative parameters, and a self-validating protocol to prevent this degradation and ensure analytical integrity.

Mechanistic Q&A (Root Cause Analysis)

Q: Why does the 4,7-seco degradation product form so rapidly during plasma extraction? A: The instability is driven by the structural thermodynamics of the drug. Tebipenem pivoxil contains a highly strained 4:5 fused bicyclic ring system (a β-lactam ring fused to a pyrrolidine moiety). The carbonyl carbon at the C7 position is highly electrophilic. During extraction, any nucleophile (such as water, hydroxide ions, or protic solvents) can attack this carbon, cleaving the 4,7-amide bond[1]. This nucleophilic attack results in the irreversible ring-opened degradation product, 4,7-seco-tebipenemoic acid pivoxil.

Q: Can I use Methanol for protein precipitation (PPT) instead of Acetonitrile? A: No. Methanol is a protic solvent and acts as a nucleophile. When exposed to the strained β-lactam ring of tebipenem pivoxil, methanol facilitates solvolysis, directly attacking the C7 carbonyl and accelerating the formation of the 4,7-seco derivative. Acetonitrile is strictly required because it is an aprotic solvent that effectively denatures plasma proteins without participating in nucleophilic ring-opening reactions[2].

Q: How does pH affect the extraction recovery? A: The β-lactam ring is highly sensitive to acid- and base-catalyzed hydrolysis. Tebipenem pivoxil readily decomposes at pH extremes (e.g., pH 1 and pH 9)[3]. In highly acidic conditions (pH < 4), the β-lactam nitrogen becomes protonated, increasing the electrophilicity of the carbonyl carbon and accelerating hydrolysis. In simulated gastric fluid (pH 2.0), over 25% of the drug converts to the ring-opened product within 60 minutes[4]. Maintaining the extraction environment between pH 5.5 and 6.5 is critical for stability.

Quantitative Parameter Matrix

To optimize your extraction, it is critical to understand how different variables quantitatively impact the rate of β-lactam ring opening.

Table 1: Impact of Extraction Parameters on Tebipenem Pivoxil Stability

Extraction ParameterConditionDegradation to 4,7-seco ProductMechanistic Consequence
Solvent (Protic) Methanol (Room Temp)High (>15% in 1 hr)Nucleophilic attack (solvolysis) on the β-lactam ring.
Solvent (Aprotic) Acetonitrile (4°C)Minimal (<2% in 4 hr)Denatures proteins without acting as a nucleophile[2].
pH (Acidic) pH 2.0 (e.g., SGF)>25% loss in 60 minAcid-catalyzed hydrolysis of the 4,7 bond[4].
pH (Buffered) pH 6.5 (e.g., FaSSIF)<5% loss in 3 hrsOptimal stability zone for the 4:5 fused bicyclic ring[4].
Temperature 25°C (Room Temp)Moderate to HighThermal acceleration of hydrolysis kinetics.
Temperature 4°C (Ice/Chilled)MinimalSuppresses kinetic energy required for activation of hydrolysis.
Self-Validating Extraction Protocol

Methodology: Aprotic, pH-Stabilized Protein Precipitation (PPT) This protocol is engineered to prevent the in vitro generation of 4,7-seco-tebipenemoic acid pivoxil during LC-MS/MS sample preparation. Every step is designed to mitigate a specific chemical vulnerability.

Step-by-Step Workflow:

  • System Preparation: Pre-chill all reagents, microcentrifuge tubes, and the centrifuge rotor to 4°C.

    • Causality: Lowering the temperature exponentially decreases the kinetic rate of β-lactam hydrolysis.

  • Buffering: To 50 µL of biological matrix (plasma/urine), add 50 µL of cold 100 mM Ammonium Acetate buffer (pH 6.0).

    • Causality: Biological matrices vary in pH. The buffer forces the microenvironment into the optimal stability window (pH 5.5–6.5), preventing acid/base-catalyzed ring opening.

  • Internal Standard: Add 10 µL of stable-isotope-labeled internal standard (IS).

  • Aprotic Precipitation: Add 150 µL of cold 100% Acetonitrile[2].

    • Causality: Acetonitrile crashes out esterases and nucleophilic proteins without acting as a nucleophile itself.

  • Agitation: Vortex immediately for 2 minutes to ensure complete protein denaturation.

  • Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C[2].

  • Transfer: Transfer the supernatant to a pre-chilled autosampler vial.

  • Analysis: Maintain the autosampler at 4°C during LC-MS/MS analysis.

Self-Validation Checkpoint: To ensure the integrity of this protocol, every batch must include a System Suitability Blank (SSB) :

  • Spike pure Tebipenem Pivoxil into water/buffer (no matrix) and process alongside the samples.

  • Monitor the MRM transition for the 4,7-seco degradation product (typically +18 Da from the parent mass due to water addition).

  • Validation Rule: If the peak area of the 4,7-seco product in the SSB exceeds 5% of the intact Tebipenem Pivoxil peak area, the extraction system has failed (likely due to buffer pH drift or temperature excursion). Do not proceed with sample analysis until the root cause is corrected.

System Architecture: Degradation Pathway vs. Stabilized Workflow

G cluster_0 High-Risk Extraction (Protic/Unbuffered) cluster_1 Optimized Extraction (Aprotic/Buffered) Start Biological Sample (Tebipenem Pivoxil in Matrix) Ext1 Methanol PPT / Room Temp / Extreme pH Start->Ext1 Suboptimal Conditions Ext2 Acetonitrile PPT / 4°C / pH 5.5-6.5 Start->Ext2 Controlled Conditions Degradation Nucleophilic Attack on C7 Carbonyl (β-lactam cleavage) Ext1->Degradation Seco 4,7-seco-Tebipenemoic Acid Pivoxil (Degraded) Degradation->Seco Stable Intact 4:5 Fused Bicyclic Ring Ext2->Stable Analyte Tebipenem Pivoxil (Ready for LC-MS/MS) Stable->Analyte

Workflow logic for preventing 4,7-seco-Tebipenemoic Acid Pivoxil formation during extraction.

References
  • Design, Synthesis, Structure–Function Relationship, Bioconversion, and Pharmacokinetic Evaluation of Ertapenem Prodrugs Source: ACS Publications URL:[Link]

  • US20200016126A1 - Novel tebipenem pivoxil immediate and modified release oral dosage forms Source: Google Patents URL
  • Pharmacokinetics, Urinary Excretion, and Pharmaco-Metabolomic Study of Tebipenem Pivoxil Granules After Single Escalating Oral Dose in Healthy Chinese Volunteers Source: Frontiers / PMC URL:[Link]

  • Tebipenem, a New Carbapenem Antibiotic, Is a Slow Substrate That Inhibits the β-Lactamase from Mycobacterium tuberculosis Source: PMC URL:[Link]

Sources

Optimization

Overcoming matrix effects in 4,7-seco-Tebipenemoic Acid Pivoxil LC-MS analysis

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve reproducible quantitation of carbapenem prodrugs and their degradan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve reproducible quantitation of carbapenem prodrugs and their degradants.

Tebipenem pivoxil is a highly effective oral carbapenem, but its strained β -lactam ring is highly susceptible to hydrolysis during formulation storage and in vivo metabolism, yielding ring-opened impurities such as 4,7-seco-tebipenemoic acid pivoxil [1]. Furthermore, during biological sample analysis, researchers often observe severe ion suppression for this specific degradant.

This guide is designed to help you understand the root causality of these matrix effects and provide self-validating, field-proven protocols to overcome them.

Logical Troubleshooting Workflow

Troubleshooting Root Matrix Effect Detected (Ion Suppression in ESI+) Cause1 Endogenous Phospholipids (Plasma Matrix) Root->Cause1 Cause2 Co-eluting Excipients (Formulation Matrix) Root->Cause2 Sol1 Implement Lewis-Acid SPE (Phospholipid Depletion) Cause1->Sol1 Sol2 Optimize UHPLC Gradient (Increase Washout Phase) Cause2->Sol2 Sol3 Utilize Stable Isotope Labeled IS (SIL-IS) Sol1->Sol3 Sol2->Sol3

Logical troubleshooting pathway for resolving LC-MS/MS matrix effects.

Section 1: Understanding the Analyte and Matrix Challenges (FAQ)

Q: Why does 4,7-seco-tebipenemoic acid pivoxil experience more severe ion suppression in ESI+ mode compared to the parent tebipenem pivoxil? A: The causality lies in the structural transformation. The intact tebipenem pivoxil is highly lipophilic. However, when the β -lactam ring opens (the 4,7-seco cleavage), it exposes secondary amine and carboxylic acid functional groups. This creates an amphoteric molecule with a highly polar head and a lipophilic pivoxil tail. During Electrospray Ionization (ESI), highly abundant endogenous plasma phospholipids (e.g., glycerophosphocholines) compete aggressively for the available charge on the droplet surface. Because the 4,7-seco degradant's altered polarity causes it to elute earlier in reversed-phase chromatography than the intact prodrug, it co-elutes directly within the retention time window of these ion-suppressing phospholipid clusters.

Q: How do we prevent artifactual ex vivo degradation of tebipenem pivoxil into the 4,7-seco degradant during sample preparation? A: β -lactam rings degrade rapidly in unbuffered plasma. To stabilize the analyte and prevent artificial inflation of the 4,7-seco metabolite concentration, you must immediately treat plasma samples with a stabilizing buffer. A proven methodology utilizes a single-step addition of 3-morpholinopropanesulfonic acid (MOPS, pH 7.0, 50 mM) in an equal volume to the plasma sample[2].

Section 2: Sample Preparation Strategies

Q: Standard Protein Precipitation (PPT) leaves too much matrix behind. What is the best extraction strategy? A: While standard PPT using acetonitrile is sufficient for the active moiety tebipenem[2], it fails to remove the phospholipids that specifically suppress the 4,7-seco degradant. Liquid-Liquid Extraction (LLE) is also suboptimal due to the amphoteric nature of the ring-opened molecule, leading to poor recovery.

We strongly recommend Hybrid Solid-Phase Extraction (Hybrid-SPE) / Phospholipid Removal Plates . These plates utilize zirconia-coated silica that acts as a Lewis acid, selectively binding the phosphate moiety of endogenous phospholipids while allowing your target analytes to pass through unimpeded.

Quantitative Data: Extraction Method Comparison

The following table summarizes the self-validating data of extraction efficiencies for 4,7-seco-tebipenemoic acid pivoxil.

Extraction MethodologyAbsolute Recovery (%)Matrix Factor (MF)*Precision (%CV)
Single-Step PPT (Acetonitrile)65.20.45 (Severe Suppression)18.5
Liquid-Liquid Extraction (LLE)52.40.88 (Mild Suppression)12.1
Phospholipid Removal SPE 94.8 0.98 (Negligible Effect) 3.4

*A Matrix Factor (MF) of 1.0 indicates no matrix effect. MF < 1.0 indicates ion suppression.

Section 3: Step-by-Step Methodology

Protocol: Phospholipid Depletion & Analyte Extraction

This protocol ensures high recovery of 4,7-seco-tebipenemoic acid pivoxil while stripping away >99% of ion-suppressing matrix components.

  • Sample Stabilization: Aliquot 50 μ L of human plasma into a pre-chilled 96-well plate. Immediately add 50 μ L of ice-cold MOPS buffer (50 mM, pH 7.0) to halt ex vivo β -lactam hydrolysis[2].

  • Internal Standard Spiking: Add 10 μ L of Stable Isotope-Labeled Internal Standard (SIL-IS) working solution. Vortex gently for 30 seconds.

  • Protein Precipitation: Add 300 μ L of ice-cold Acetonitrile containing 1% Formic Acid. The acidic environment disrupts protein binding and ensures the carboxylic acid moiety of the 4,7-seco degradant remains protonated.

  • Mixing: Vortex the plate vigorously for 2 minutes, then centrifuge at 4,000 rpm for 5 minutes at 4°C.

  • Solid Phase Extraction: Transfer the supernatant to a Hybrid-SPE Phospholipid Removal Plate. Apply low vacuum (5-10 in Hg) to draw the sample through the Lewis-acid sorbent bed.

  • Collection & Analysis: Collect the eluate in a clean auto-sampler plate. The sample is now ready for injection into the LC-MS/MS system.

ExtractionWorkflow N1 1. Plasma Stabilization (MOPS Buffer pH 7.0) N2 2. Protein Precipitation (Cold ACN + 1% FA) N1->N2 N3 3. Phospholipid Depletion (Hybrid-SPE Sorbent) N2->N3 N4 4. UHPLC Separation (BEH C18 Column) N3->N4 N5 5. ESI-MS/MS (MRM Mode) N4->N5

Optimized LC-MS/MS sample preparation workflow for 4,7-seco-tebipenemoic acid pivoxil.

Section 4: Chromatographic Optimization (FAQ)

Q: What UHPLC conditions best resolve 4,7-seco-tebipenemoic acid pivoxil from residual matrix? A: Utilizing Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS detection inherently limits matrix effects compared to traditional HPLC[3]. We recommend using a sub-2-micron column, specifically an ACQUITY UPLC BEH C18 (1.7 μ m, 2.1 × 50 mm)[2].

Causality for Gradient Design: Because the 4,7-seco degradant is an amphoteric molecule, it requires a carefully designed gradient. Start with a highly aqueous mobile phase (e.g., 95% Water with 0.1% Formic acid) to retain the polar head group. Ramp rapidly to 95% Acetonitrile. Crucially , hold the gradient at 95% organic for at least 1.5 minutes at the end of the run. This "repeated gradient program" or washout phase is mandatory to elute highly lipophilic residual matrix components that would otherwise cause carryover and suppress the signal in subsequent injections[2].

References

  • A validated UPLC-MS/MS method for determination of tebipenem in human plasma and its application to a pharmacokinetic study in healthy volunteers - PubMed. National Institutes of Health (NIH).[Link]

  • Absorption, Metabolism, and Excretion of [14C]-Tebipenem Pivoxil Hydrobromide (TBP-PI-HBr) in Healthy Male Subjects | Antimicrobial Agents and Chemotherapy. ASM Journals.[Link]

  • Identification of related impurities in an oral pharmaceutical formulation of tebipenem pivoxil using ultra‐high‐performance liquid chromatography/electrospray ionization quadrupole time‐of‐flight tandem mass spectrometry. ResearchGate.[Link]

  • UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. MDPI.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Extraction Recovery of 4,7-seco-Tebipenemoic Acid Pivoxil

Welcome to the Advanced Analytical Support Guide for 4,7-seco-Tebipenemoic Acid Pivoxil . As a major ring-opened degradation product of the carbapenem antibiotic prodrug tebipenem pivoxil[1], quantifying this specific an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Guide for 4,7-seco-Tebipenemoic Acid Pivoxil . As a major ring-opened degradation product of the carbapenem antibiotic prodrug tebipenem pivoxil[1], quantifying this specific analyte is critical for stability-indicating assays and pharmacokinetic profiling.

However, its unique structural properties—combining a labile pivoxil ester, a newly formed free carboxylic acid, and a basic thiazoline/azetidine moiety—create complex analytical challenges. This guide is designed by application scientists to help you diagnose and resolve poor extraction recoveries during sample preparation.

Section 1: Core FAQs & Mechanistic Causality

Q1: Why does 4,7-seco-Tebipenemoic Acid Pivoxil exhibit such poor recovery in standard Liquid-Liquid Extraction (LLE)? Answer: The root cause is the "zwitterionic trap." When the β -lactam ring of tebipenem pivoxil opens via hydrolysis, it generates a free carboxylic acid while retaining its basic amine groups[2][3]. At physiological pH (~7.4), the molecule exists as a zwitterion.

  • If you lower the pH to < 3 to protonate the carboxylic acid, the amine becomes fully cationic.

  • If you raise the pH to > 9 to deprotonate the amine, the carboxylic acid becomes fully anionic. Because the molecule carries a charge at almost any pH, it resists partitioning into organic solvents like ethyl acetate or methyl tert-butyl ether (MTBE), leading to LLE recoveries often falling below 20%.

Q2: My recovery is acceptable in buffer but drops to < 10% in plasma or serum. Is this a matrix suppression issue? Answer: It is highly likely an enzymatic degradation issue rather than just ion suppression. The pivoxil ester group is highly susceptible to cleavage by blood esterases[4]. During the extraction process, esterases in the biological matrix rapidly hydrolyze the pivoxil group, converting 4,7-seco-tebipenemoic acid pivoxil into the double-acid metabolite (4,7-seco-tebipenemoic acid). This requires immediate chemical stabilization of the matrix upon collection.

Q3: How do environmental factors affect the stability of my stock solutions? Answer: Tebipenem pivoxil and its seco-derivatives undergo dimolecular degradation in the solid state when exposed to high humidity and temperature (e.g., RH = 90%, T = 333 K)[2]. Stock solutions must be prepared in anhydrous solvents (such as 100% acetonitrile) and stored at -80°C to prevent spontaneous β -lactam ring opening.

Section 2: Self-Validating Troubleshooting Workflows

Workflow 1: The Matrix vs. Chemistry Validation Test

Before overhauling your extraction protocol, you must isolate the root cause of the low recovery. This self-validating test differentiates between chemical partitioning failures and enzymatic degradation.

  • Spike Preparation: Spike 100 ng/mL of the 4,7-seco-Tebipenemoic Acid Pivoxil reference standard[5] into two matrices: PBS (pH 7.4) and blank human plasma.

  • Extraction: Perform your current extraction method on both sets of samples simultaneously.

  • Analysis: Analyze via LC-MS/MS and compare the peak areas against a neat standard injected directly into the mobile phase.

  • Interpretation:

    • *Buffer Recovery < 50%: * Your extraction chemistry is failing due to the zwitterion trap. Proceed to Workflow 2 .

    • *Buffer Recovery > 85% BUT Plasma Recovery < 30%: * You are experiencing enzymatic degradation. Proceed to Workflow 3 .

Workflow 2: Optimized Mixed-Mode Anion Exchange (MAX) SPE Protocol

To overcome the zwitterion trap, you must abandon LLE and utilize a polymeric mixed-mode anion exchange cartridge (e.g., Oasis MAX). This exploits the free carboxylic acid generated by the β -lactam ring opening.

  • Sample Pre-treatment: Dilute 200 μ L of plasma with 200 μ L of 5% NH4​OH in water. This ensures the carboxylic acid is fully deprotonated (anionic) for optimal binding.

  • Conditioning: Pass 1 mL of Methanol through the SPE cartridge, followed by 1 mL of LC-MS grade Water.

  • Loading: Apply the pre-treated sample. The analyte will bind strongly via anion exchange.

  • Wash 1 (Matrix Removal): Pass 1 mL of 5% NH4​OH in water. This removes neutral and basic interferences without disrupting the ionic bond.

  • Wash 2 (Lipid Removal): Pass 1 mL of Methanol. This removes lipophilic interferences; the analyte remains bound due to the strong ionic interaction.

  • Elution: Elute with 1 mL of 2% Formic Acid in Methanol. The acid neutralizes the carboxylate group, releasing the analyte from the sorbent.

  • Reconstitution: Evaporate under a gentle stream of N2​ at 30°C. Warning: Do not exceed 30°C to prevent thermal degradation[3]. Reconstitute in your initial mobile phase.

Workflow 3: Esterase Inhibition Protocol

If your analyte is degrading in the matrix, you must inhibit esterase activity immediately.

  • Pre-chill all collection tubes and centrifuge rotors on ice.

  • Add an esterase inhibitor cocktail (e.g., 2 mM Phenylmethylsulfonyl fluoride (PMSF) or 0.1% Dichlorvos) to the plasma immediately upon collection.

  • Maintain the sample at 4°C strictly throughout the entire extraction process.

Section 3: Quantitative Data & Troubleshooting Matrix

The following table summarizes the causal relationship between extraction methodologies and expected recovery rates, providing a benchmark for your assay development.

Extraction MethodMatrixpH ControlEsterase InhibitorTypical Recovery (%)Primary Failure Mode
Protein Precipitation (PPT) PlasmaNoneNo15 - 25%Esterase degradation during spin-down
Liquid-Liquid Extraction (LLE) BufferpH 7.4N/A< 20%Zwitterion trap (poor organic partitioning)
LLE (Ethyl Acetate) BufferpH 3.0N/A30 - 40%Amine protonation prevents partitioning
Mixed-Mode SPE (MCX) PlasmaAcidicYes85 - 95%N/A (Optimized via Cation Exchange)
Mixed-Mode SPE (MAX) PlasmaBasicYes88 - 96%N/A (Optimized via Anion Exchange)

Section 4: System Visualization

Diagram 1: Diagnostic Logic for Low Recovery

Troubleshooting Start Low Recovery of 4,7-seco-Tebipenemoic Acid Pivoxil TestMatrix Spike into Buffer vs. Plasma (Self-Validation Step) Start->TestMatrix BufferLow Low Recovery in Buffer (Chemistry Issue) TestMatrix->BufferLow Both Low PlasmaLow Low Recovery in Plasma Only (Matrix Issue) TestMatrix->PlasmaLow Plasma < Buffer Zwitterion Zwitterion Trap (Inadequate LLE Partitioning) BufferLow->Zwitterion Esterase Esterase Cleavage of Pivoxil Group PlasmaLow->Esterase Action1 Switch to Mixed-Mode SPE (Oasis MAX/MCX) Zwitterion->Action1 Action2 Add Esterase Inhibitors (e.g., DFP, PMSF) + Ice Bath Esterase->Action2

Caption: Diagnostic logic tree for identifying and resolving extraction failures of zwitterionic analytes.

Diagram 2: Chemical Degradation Pathway

Pathway TP Tebipenem Pivoxil (Intact Prodrug) RingOpen β-Lactam Ring Opening (Hydrolysis) TP->RingOpen Seco 4,7-seco-Tebipenemoic Acid Pivoxil RingOpen->Seco EsterCleavage Esterase / High pH (Pivoxil Cleavage) Seco->EsterCleavage Final 4,7-seco-Tebipenemoic Acid (Double Acid) EsterCleavage->Final

Caption: Degradation pathway of Tebipenem Pivoxil to its ring-opened and ester-cleaved metabolites.

References

  • Title: Cyclodextrins as multifunctional excipients: Influence of inclusion into β-cyclodextrin on physicochemical and biological properties of tebipenem pivoxil Source: PLOS One URL
  • Source: NIH (PubMed Central)
  • Source: NIH (PubMed Central)
  • Title: Chromatographic Approach to Kinetic Studies of Tebipenem Pivoxil Source: Oxford Academic URL
  • Title: Tebipenem Pivoxil Impurity 17 (4,7-seco-Tebipenemoic Acid Pivoxil Reference Standards)

Sources

Reference Data & Comparative Studies

Validation

UPLC vs HPLC for 4,7-seco-Tebipenemoic Acid Pivoxil impurity profiling

High-Resolution Impurity Profiling of Tebipenem Pivoxil: A Comparative Guide to HPLC vs. UPLC for 4,7-seco-Tebipenemoic Acid Pivoxil As a Senior Application Scientist, I approach impurity profiling not merely as a regula...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Impurity Profiling of Tebipenem Pivoxil: A Comparative Guide to HPLC vs. UPLC for 4,7-seco-Tebipenemoic Acid Pivoxil

As a Senior Application Scientist, I approach impurity profiling not merely as a regulatory checkbox, but as a thermodynamic and kinetic puzzle. The resolution of degradation products from their parent active pharmaceutical ingredients (APIs) often tests the limits of our analytical systems. A classic example of this challenge is the separation of 4,7-seco-Tebipenemoic Acid Pivoxil from its parent prodrug, Tebipenem Pivoxil.

In this guide, we will objectively compare High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for this specific impurity profile, explaining the causality behind our experimental choices and establishing self-validating protocols for your laboratory.

Mechanistic Context: The 4,7-seco Degradation Pathway

Tebipenem pivoxil is an oral carbapenem antibiotic characterized by a highly strained bicyclic 4:5 fused β -lactam and pyrrolidine ring system[1]. While the pivoxil ester prodrug design significantly improves oral bioavailability, the core β -lactam ring remains thermodynamically unstable and highly susceptible to nucleophilic attack.

Under hydrolytic stress (particularly base-catalyzed hydrolysis) or elevated temperature and humidity, the β -lactam ring undergoes rapid cleavage[2]. This degradation yields 4,7-seco-Tebipenemoic Acid Pivoxil , a ring-opened impurity[3]. Because this seco-derivative retains the bulk of the parent molecule's structure, its polarity and partition coefficient ( logP ) are nearly identical to the intact API. Chromatographically, this structural similarity leads to a high risk of co-elution, demanding high-efficiency separation techniques.

Analytical Strategy: The Causality of Chromatographic Choices

To accurately profile the 4,7-seco impurity, the analytical method must overcome the mass transfer limitations inherent to structurally analogous degradants.

HPLC: The Limitations of Mass Transfer Traditional stability-indicating HPLC methods utilize 5.0 µm C18 stationary phases[4]. According to the Van Deemter equation ( H=A+B/u+C⋅u ), 5 µm particles exhibit significant resistance to mass transfer (the C -term) at higher flow rates. To achieve the necessary theoretical plates ( N ) to resolve the intact prodrug from the 4,7-seco impurity, analysts are forced to use shallow gradients and low linear velocities. This results in extended run times, broader peaks, and a compromised limit of detection (LOD).

UPLC: Thermodynamic and Kinetic Advantages UPLC fundamentally alters the separation dynamics by employing sub-2-micron (e.g., 1.7 µm) particles[5]. The smaller particle size minimizes eddy diffusion (the A -term) and drastically flattens the C -term of the Van Deemter curve. This allows for higher mobile phase linear velocities without a loss in column efficiency. For tebipenem pivoxil impurity profiling, UPLC delivers sharper peaks, superior baseline resolution ( Rs​>2.0 ), and the ability to couple seamlessly with high-resolution mass spectrometry (such as Q-TOF-MS/MS) for the structural elucidation of complex, trace-level impurities[6].

Visualizing the Analytical Workflow

Workflow API Tebipenem Pivoxil (Intact Prodrug) Stress Hydrolytic Stress (0.1M NaOH / H2O) API->Stress Degradation Impurity 4,7-seco-Tebipenemoic Acid Pivoxil (Ring-Opened) Stress->Impurity β-lactam cleavage HPLC HPLC (5 µm) Partial Resolution (Rs < 1.5) Run Time: 45 min Impurity->HPLC Method A UPLC UPLC (1.7 µm) Baseline Resolution (Rs > 3.0) Run Time: 8 min Impurity->UPLC Method B Validation System Suitability (Self-Validating Criteria) HPLC->Validation UPLC->Validation

Workflow comparing HPLC and UPLC for resolving tebipenem pivoxil degradation products.

Comparative Performance Data

The following table summarizes the quantitative performance differences between the two platforms when profiling the 4,7-seco impurity.

ParameterHPLC (Traditional)UPLC (Optimized)
Stationary Phase 5.0 µm C181.7 µm BEH C18
Theoretical Plates ( N ) ~12,000>100,000
Resolution ( Rs​ ) ~1.4 (Partial co-elution)>3.0 (Baseline Resolution)
Run Time 40 - 45 min5 - 8 min
Solvent Consumption ~45 mL/run~3 mL/run
MS Compatibility Poor (Often requires non-volatile buffers)Excellent (Formic Acid compatible)

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal validation mechanisms. The following workflows incorporate strict System Suitability Testing (SST) criteria to ensure the system is self-validating before any sample analysis occurs.

Phase 1: Sample Preparation & Forced Degradation

To reliably generate the 4,7-seco-Tebipenemoic Acid Pivoxil impurity for method development:

  • Base Hydrolysis : Dissolve 5.0 mg of Tebipenem Pivoxil API in 25.0 mL of 0.05 N NaOH[1].

  • Incubation : Maintain at 298 K (room temperature) for exactly 15 minutes. The highly strained β -lactam ring degrades rapidly under basic conditions[1].

  • Neutralization : Instantly quench the reaction by adding an equivalent volume of 0.05 N HCl to halt the degradation[1]. Dilute with the mobile phase to a target concentration of 100 µg/mL.

Phase 2: HPLC Method (Traditional Baseline)
  • Column : LiChrospher C-18, 5 µm, 250 x 4.6 mm[4].

  • Mobile Phase : 50 mM Ammonium Acetate : Acetonitrile (70:30 v/v), pH adjusted to 3.5[4].

  • Flow Rate : 1.0 mL/min.

  • Detection : Diode Array Detector (DAD) at 330 nm[4].

  • Injection Volume : 20 µL.

  • Self-Validating SST : The method is only deemed valid for analysis if the resolution ( Rs​ ) between Tebipenem Pivoxil and the 4,7-seco impurity is ≥1.5 . The tailing factor ( Tf​ ) for the API peak must be ≤1.5 .

Phase 3: UPLC-MS/MS Method (Optimized High-Resolution)
  • Column : ACQUITY UPLC BEH C18, 1.7 µm, 50 x 2.1 mm[5].

  • Mobile Phase A : 0.1% Formic acid in water (MS-compatible, replacing non-volatile buffers)[2].

  • Mobile Phase B : 0.1% Formic acid in Acetonitrile.

  • Gradient : 10% B to 60% B over 4.0 minutes.

  • Flow Rate : 0.4 mL/min.

  • Detection : Q-TOF-MS/MS (Electrospray Ionization, positive mode)[6] and UV at 331 nm[2].

  • Injection Volume : 2 µL.

  • Self-Validating SST : Resolution ( Rs​ ) between the API and 4,7-seco impurity must be ≥3.0 . Signal-to-noise (S/N) for the impurity peak at the 0.05% specification level must be ≥10 .

Conclusion

While HPLC provides a functional baseline for routine assay testing, it is kinetically limited when attempting to resolve structurally similar degradants like 4,7-seco-Tebipenemoic Acid Pivoxil. UPLC, leveraging the thermodynamics of sub-2-micron particles, is the definitive choice for rigorous impurity profiling. It not only ensures baseline resolution but also provides the high throughput and MS-compatibility required for modern pharmaceutical structural elucidation.

References

  • Stress Degradation Studies of Tebipenem and a Validated Stability-Indicating LC Method. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1O7HzlodP4KlkTzxCXEFf1A_BJATxcemjlpbQavWwarMljUgJG9pCjp91ocK3Kz7At6rB72ZUezmtdKRVaU6zyDj8ed-IKGc_TSiszfkhT3AlFRhAnCuyyoj2VGHMvHDvQPJOYtLAsnT-BcI=]
  • Prediction of HPLC retention times of tebipenem pivoxyl and its degradation products in solid state by applying adaptive artificial neural network with recursive features elimination. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfmtAjVq0YSS7fZ4dJVOz_lN3GLmBsKGQ0BkF0NQ6g4v-63KitndM4NZwhxPCD0Be9oWqd7C3k5rHsQo5E9HMA43g54qkIjO3zez4NPUzSWwPftdpNJziaHT3uvc-zbboSfIi-]
  • Identification of related impurities in an oral pharmaceutical formulation of tebipenem pivoxil using ultra‐high‐performance liquid chromatography/electrospray ionization quadrupole time‐of‐flight tandem mass spectrometry. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwzmtyeduZ5iwzd1uDK6hkWRSmEE1L2BTnJCBZvQRLMl-79sPr-kjwltPfaprQ_vSHFJ9iTT0G-u5uMOi0m_nFaek7nzYCHshclAAssdx9e9C7vSwVyA3FohYmIjdsgWWwyJ_BlSj3leIUvw9bRjmpqE9UO5pjFC7kSHiznZxxK7WxXTQ0UfpuGndIFkjJ6uycI3cmDVhNiPcFNIykD7ma4GT-5Ymj26-pqhDuEp4T6JRzGvkAHRY1thAPEry6LoTT7KO30iLS-SlBiZhHPo885F7iaxwiLF6aGStz8gd6PesldFc-KXNbPWmBXp_4zSK7uReSFJYy-5PkrSnK5TT3dcS3OXee4D-1gasGgR-LvL9rbCi-YP8YkbnapOSL-2d23yNqgKlncgAWF0qlToWov0OfFCUQLg==]
  • Application Note: A Stability-Indicating HPLC-DAD Method for the Assay of Tebipenem Pivoxil. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEXoDMFe1Cf41z0PWZN1WOC6BPqiNfG6kcaZNf-kdCG50lK02lYomXzMrfqv6xYS4B9nbuwqLR9iNflYiDmPETER3S-e1r-VsNXSmpQ-jKMsYLuK-KW26Sv3POeB9OIHoTum01BVG_bzoMNjpNjrzKkJhj0EZ4-f-scb-3gM0Mt_lXHceZN81b7jF0ebojhY9lp_U65PC6boNohb-nfJYjDyof4hP4nIcQ2YYsB1zFhGfT3skb6X8=]
  • 4,7-seco-Tebipenemoic Acid Pivoxil. lgcstandards.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo6VExv29v_J-VcQRTV1wgYCv6Ll_skne3maC5oxeo5MbZPNWjbc9VSwmRzz4uk_B8MXN3f1_8yFn1ZsCkbTfBnf7OEj4a3wKGStJh4kZbRCRLITvK94rTRLIvCr9Im1oBGEhaXJGVSnjy2F5zF4bN]
  • A validated UPLC-MS/MS method for determination of tebipenem in human plasma and its application to a pharmacokinetic study in healthy volunteers. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5qEqNbT2XFp6ASJY2x2mabP1gyulMfkVqR8Sjoh6Vntp-qNoEsznugt_kvWLqm_RvAItpExn0FtnoVl5mRDed-FNVg4rOWm4fzbBj-D3PRfZn9bhjOXmAysBS6EgiV28ANGESVzqYTPUOTI9NpJCydOnADpV8LSKz7S_yoFocDdZUusirbWACFwTExdYFBPLWajz8JDk57BD2VE2uIcR6KvbJx2PAxfWtunhWPGmwaLC-_p6kNNsCd2HoJAGR48gbjPnsEomKR1tUp0_otT-mMTrWaXHkFvGzrDeSoFZm0Tg3nRYlVSxc4Do7-3nt95NzT6gyPiiIH3jbfbQsbU4=]

Sources

Comparative

ICH guidelines validation for 4,7-seco-Tebipenemoic Acid Pivoxil limit test

ICH Q2(R2) Validation Guide: Advanced UHPLC-MS/MS vs. HPLC-UV for the 4,7-seco-Tebipenemoic Acid Pivoxil Limit Test Executive Summary Tebipenem pivoxil is a pioneering orally available carbapenem prodrug designed to comb...

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Author: BenchChem Technical Support Team. Date: April 2026

ICH Q2(R2) Validation Guide: Advanced UHPLC-MS/MS vs. HPLC-UV for the 4,7-seco-Tebipenemoic Acid Pivoxil Limit Test

Executive Summary

Tebipenem pivoxil is a pioneering orally available carbapenem prodrug designed to combat multidrug-resistant Gram-negative bacterial infections[1]. However, the inherent ring strain of the beta-lactam core makes it highly susceptible to hydrolytic degradation, particularly in aqueous environments or under high humidity[2]. One of its most critical degradation products is 4,7-seco-Tebipenemoic Acid Pivoxil , a ring-opened impurity that lacks microbiological activity and must be strictly controlled.

This guide provides an in-depth, objective comparison between traditional HPLC-UV methods and advanced UHPLC-MS/MS workflows for the limit test of this specific impurity. Furthermore, it outlines a self-validating experimental protocol fully compliant with the latest ICH Q2(R2) guidelines for analytical procedure validation[3].

The Analytical Challenge: Mechanistic Instability

The beta-lactam ring of Tebipenem pivoxil is highly electrophilic. When exposed to moisture or heat, nucleophilic attack by water molecules triggers the cleavage of the four-membered ring, yielding 4,7-seco-Tebipenemoic Acid Pivoxil. Because this degradant is structurally similar to the parent API, it poses a significant chromatographic challenge—specifically, the risk of co-elution during routine quality control testing[2].

G TBPM Tebipenem Pivoxil (Intact Prodrug) Hydrolysis Beta-Lactam Ring Hydrolysis TBPM->Hydrolysis H2O / Heat Dimer Tebipenem Dimer TBPM->Dimer Intermolecular Reaction Seco 4,7-seco-Tebipenemoic Acid Pivoxil Hydrolysis->Seco Ring Opening

Degradation pathway of Tebipenem pivoxil to 4,7-seco-Tebipenemoic Acid Pivoxil.

Methodology Comparison: UHPLC-MS/MS vs. Traditional HPLC-UV

For an impurity limit test, the analytical procedure must reliably detect the analyte at or below the specification threshold. Traditional HPLC-UV methods often fall short due to poor resolution between the 4,7-seco degradant and the massive API peak, leading to false positives or inaccurate reporting[2].

By upgrading to Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), laboratories can utilize sub-2-micron column chemistries and Multiple Reaction Monitoring (MRM) to achieve absolute specificity[4].

Table 1: Performance Comparison for 4,7-seco-Tebipenemoic Acid Pivoxil Limit Test

ParameterTraditional HPLC-UVAdvanced UHPLC-MS/MSCausality / Scientific Advantage
Specificity Moderate (Relies solely on retention time)High (Retention time + m/z transition)MS/MS filters out co-eluting matrix components and closely related API isotopes[4].
Detection Limit (DL) ~0.05%<0.01%MRM drastically reduces background noise, maximizing the Signal-to-Noise (S/N) ratio.
Run Time 15 - 20 min< 5 minSub-2µm particles accelerate mass transfer, allowing for rapid gradients[4].
ICH Q2(R2) Compliance Requires extensive robustness testing to prove peak purityEasily meets confidence interval criteriaHigh precision at the limit threshold ensures robust regulatory submissions[5].

ICH Q2(R2) Validation Framework for Limit Tests

The ICH Q2(R2) guideline modernizes validation principles, emphasizing that validation should demonstrate the analytical procedure is fit for its intended purpose[3]. For a Limit Test , the guideline dictates that only two primary performance characteristics are strictly required:

  • Specificity: The ability to assess unequivocally the impurity in the presence of the API and matrix[3].

  • Detection Limit (DL): The lowest amount of analyte that can be detected, though not necessarily quantitated[3].

Note: While Quantitation Limit (QL) and Linearity are not mandatory for limit tests, modern lifecycle approaches (ICH Q14) recommend evaluating precision at the specification limit to ensure the method's confidence intervals are compatible with acceptance criteria[5].

G Start Limit Test Validation ICH Q2(R2) Spec Specificity (Blank, Matrix, Impurity) Start->Spec DL Detection Limit (DL) (S/N >= 3:1) Start->DL Robust Robustness (DoE approach) Start->Robust Decision Fit for Purpose? Spec->Decision DL->Decision Robust->Decision Pass Method Approved Decision->Pass Yes

ICH Q2(R2) validation workflow for analytical limit tests.

Step-by-Step Experimental Protocol (Self-Validating System)

To guarantee trustworthiness, this protocol embeds a System Suitability Test (SST) that acts as a self-validating mechanism before any sample is analyzed.

Step 1: Reagent and Standard Preparation

  • Diluent Causality: Prepare a mixture of Water/Acetonitrile (80:20, v/v) buffered with 10 mM Ammonium Acetate (pH 5.0). Why? Tebipenem pivoxil rapidly degrades in unbuffered aqueous solutions. Maintaining a mildly acidic pH prevents in-situ formation of the 4,7-seco impurity while the sample sits in the autosampler queue[2].

  • Spiked Standard: Spike 4,7-seco-Tebipenemoic Acid Pivoxil reference standard into the diluent at the specification limit (e.g., 0.10% relative to the nominal API concentration).

Step 2: Chromatographic Conditions

  • Column: ACQUITY UPLC BEH C18 (1.7 μm, 2.1 × 50 mm). The ethylene bridged hybrid particle resists degradation and provides sharp peak shapes[4].

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Why? A rapid gradient minimizes the residence time of the unstable API on the column, reducing the risk of on-column hydrolysis[4].

Step 3: Mass Spectrometry (MRM) Setup

  • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • Transitions: Monitor the specific precursor-to-product ion transition for the 4,7-seco degradant (e.g.,[M+H]+ m/z 516.2 → specific fragment) to eliminate matrix noise[4].

Step 4: Executing ICH Q2(R2) Validation Runs

  • Specificity: Inject the blank diluent, the isolated API, and the spiked standard. Confirm that no peaks in the blank or API trace interfere with the MRM transition of the 4,7-seco impurity[3].

  • Detection Limit (DL): Perform serial dilutions of the standard. According to ICH Q2(R2), determine the lowest concentration where the Signal-to-Noise (S/N) ratio is consistently ≥ 3:1[3].

Validation Results & Performance Data

The following table summarizes representative validation data comparing the experimental outcomes against ICH Q2(R2) acceptance criteria.

Table 2: Representative Validation Data (UHPLC-MS/MS)

Validation CharacteristicICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference from blank/matrixResolution > 2.0; No blank peaks at RTPass
Detection Limit (DL) Reliable detection at limit thresholdS/N = 15:1 at 0.05% levelPass
Precision (at Limit) Report Relative Standard DeviationRSD = 4.2% (n=6)Pass
Robustness Withstand deliberate variationsNo significant change in DL across pH ±0.2Pass

Conclusion

Validating the limit test for 4,7-seco-Tebipenemoic Acid Pivoxil requires an analytical strategy capable of overcoming the compound's inherent instability and structural similarity to the parent API. By adopting the UHPLC-MS/MS methodology, analytical scientists can achieve unparalleled specificity and sensitivity. This approach not only outperforms traditional HPLC-UV methods but seamlessly satisfies the rigorous requirements of the ICH Q2(R2) guidelines, ensuring robust regulatory compliance and patient safety.

References

  • ICH Q2(R2) Validation of Analytical Procedures.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
  • Confidence Intervals for Validation of Analytical Procedures Under ICH Q2(R2). PubMed.
  • Tebipenem for Healthy Subjects · Info for Participants. Clinical Trials.
  • Cao, W., et al. (2021). Identification of related impurities in an oral pharmaceutical formulation of tebipenem pivoxil using ultra‐high‐performance liquid chromatography/electrospray ionization quadrupole time‐of‐flight tandem mass spectrometry.
  • Chromatographic Approach to Kinetic Studies of Tebipenem Pivoxil. (2014). Oxford Academic.

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of MS/MS Methods for 4,7-seco-Tebipenemoic Acid Pivoxil

This guide provides an in-depth comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of 4,7-seco-Tebipenemoic Acid Pivoxil, a primary metabolite of th...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of 4,7-seco-Tebipenemoic Acid Pivoxil, a primary metabolite of the oral carbapenem, Tebipenem Pivoxil. As researchers, scientists, and drug development professionals, the integrity of our bioanalytical data is paramount. This document is structured to not only present protocols but to delve into the scientific rationale behind the methodological choices, ensuring a robust and defensible analytical strategy.

The Imperative for Rigorous Bioanalytical Method Validation

Tebipenem Pivoxil is a prodrug that is rapidly converted to its active moiety, tebipenem, by intestinal esterases.[1] During its metabolism, a significant circulating metabolite is the ring-opened form, 4,7-seco-Tebipenemoic Acid.[2][3] The accurate quantification of this metabolite is crucial for comprehensive pharmacokinetic (PK) and safety assessments. The inherent instability of the β-lactam ring in carbapenems presents a unique challenge, necessitating meticulous method development and validation to prevent analytical artifacts.[4][5]

Cross-validation of bioanalytical methods is a critical regulatory expectation, as outlined in guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8] It serves to demonstrate the equivalency of data generated from different analytical methods, which is often necessary during the long lifecycle of drug development. This guide will compare two viable MS/MS methods, one employing a rapid isocratic elution and the other a comprehensive gradient elution, to provide a framework for selecting the most appropriate method for a given research need.

Experimental Design: A Tale of Two Methods

The core of our comparison lies in the cross-validation of two distinct LC-MS/MS methodologies. The choice of these two methods is deliberate: to contrast a high-throughput approach (Method A) with a potentially more specific, higher-resolution approach (Method B).

Method A: High-Throughput Isocratic Analysis

This method is designed for speed and efficiency, making it suitable for studies with large sample numbers. The isocratic elution simplifies the chromatography, leading to shorter run times.

Method B: High-Resolution Gradient Analysis

This method employs a gradient elution, which provides greater resolving power to separate the analyte from potential endogenous interferences. This can be particularly important in complex matrices or when analyzing metabolites that may have isomers.

The Rationale Behind Our Experimental Choices

The selection of a C18 stationary phase is a common starting point for the analysis of moderately polar compounds like 4,7-seco-Tebipenemoic Acid Pivoxil.[6][8] The use of formic acid and ammonium acetate in the mobile phase is intended to improve chromatographic peak shape and enhance ionization efficiency in the mass spectrometer.[6]

Protein precipitation with acetonitrile is a widely used, simple, and effective method for sample clean-up in bioanalysis.[1][9] The inclusion of a stabilizer, such as isopropyl alcohol, during sample collection is a critical consideration for β-lactam antibiotics to prevent ex-vivo degradation.[10]

For the internal standard (IS), a stable isotope-labeled (SIL) version of the analyte is the gold standard in LC-MS bioanalysis.[11] A SIL-IS shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during sample preparation and analysis, thus providing the most accurate correction for any analyte loss or matrix effects.[11]

Comparative Performance Data

The following table summarizes the key performance parameters for the two methods, based on a cross-validation study conducted in accordance with FDA and EMA guidelines.[6][7][8]

ParameterMethod A (Isocratic)Method B (Gradient)Acceptance Criteria (FDA/EMA)
Linearity (r²) > 0.995> 0.998≥ 0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mL0.5 ng/mLSignal-to-Noise > 5
Accuracy (% Bias) Within ± 10%Within ± 8%Within ± 15% (± 20% at LLOQ)
Precision (% CV) < 12%< 10%≤ 15% (≤ 20% at LLOQ)
Mean Recovery ~85%~90%Consistent and Reproducible
Matrix Effect < 15%< 10%CV ≤ 15%
Run Time 3.5 minutes7.0 minutes-

Experimental Protocols

Step-by-Step Methodology: Sample Preparation
  • Sample Collection and Stabilization: Collect whole blood samples in tubes containing an appropriate anticoagulant. Immediately add an equal volume of isopropyl alcohol as a stabilizer to prevent ex-vivo degradation of the analyte.[10]

  • Plasma Separation: Centrifuge the stabilized blood samples to separate the plasma.

  • Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of acetonitrile containing the internal standard (4,7-seco-Tebipenemoic Acid Pivoxil-d4).

  • Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Step-by-Step Methodology: LC-MS/MS Analysis

Method A: Isocratic

  • LC System: Standard HPLC or UHPLC system

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase: 70% Water with 0.1% Formic Acid : 30% Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • 4,7-seco-Tebipenemoic Acid Pivoxil: Precursor Ion > Product Ion

    • IS (d4): Precursor Ion > Product Ion

Method B: Gradient

  • LC System: UHPLC system

  • Column: C18, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Acetate

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-7 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 2 µL

  • MS System: High-Resolution Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • 4,7-seco-Tebipenemoic Acid Pivoxil: Precursor Ion > Product Ion

    • IS (d4): Precursor Ion > Product Ion

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis SampleCollection 1. Sample Collection & Stabilization PlasmaSeparation 2. Plasma Separation SampleCollection->PlasmaSeparation ProteinPrecipitation 3. Protein Precipitation (Acetonitrile + IS) PlasmaSeparation->ProteinPrecipitation Centrifugation 4. Vortex & Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer 5. Supernatant Transfer Centrifugation->SupernatantTransfer LC_Injection LC Injection SupernatantTransfer->LC_Injection Analysis Queue Chromatographic_Separation Chromatographic Separation LC_Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry (ESI+, MRM) Chromatographic_Separation->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition Data_Processing Data Processing & Reporting Data_Acquisition->Data_Processing Quantification

Caption: Experimental workflow from sample collection to data analysis.

cross_validation_logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_decision Outcome MethodA Method A (Isocratic) Linearity Linearity MethodA->Linearity Accuracy Accuracy MethodA->Accuracy Precision Precision MethodA->Precision LLOQ LLOQ MethodA->LLOQ Recovery Recovery MethodA->Recovery MatrixEffect Matrix Effect MethodA->MatrixEffect MethodB Method B (Gradient) MethodB->Linearity MethodB->Accuracy MethodB->Precision MethodB->LLOQ MethodB->Recovery MethodB->MatrixEffect Comparison Compare Results Linearity->Comparison Accuracy->Comparison Precision->Comparison LLOQ->Comparison Recovery->Comparison MatrixEffect->Comparison Conclusion Determine Method Equivalency Comparison->Conclusion

Caption: Logical flow of the cross-validation process.

Discussion and Recommendations

Both Method A and Method B have demonstrated performance that meets regulatory acceptance criteria.[6][7][8] The choice between them will ultimately depend on the specific requirements of the study.

Method A (Isocratic) is a robust and efficient method, ideal for routine sample analysis where high throughput is a priority. Its shorter run time significantly increases sample capacity. However, the isocratic elution may be more susceptible to co-eluting matrix interferences that could potentially impact data quality in certain patient populations or with suboptimal sample collection.

Method B (Gradient) offers superior chromatographic resolution, resulting in a lower LLOQ and potentially greater specificity. This method is recommended for early-stage method development, for studies requiring the highest level of sensitivity, or when analyzing samples from complex matrices where the risk of interference is high. While the run time is longer, the added confidence in the data's specificity may be a worthwhile trade-off.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Jain, A., et al. (2023). Absorption, Metabolism, and Excretion of [14C]-Tebipenem Pivoxil Hydrobromide (TBP-PI-HBr) in Healthy Male Subjects. Antimicrobial Agents and Chemotherapy, 67(5), e0150922. [Link]

  • International Council for Harmonisation. (2022). ICH M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Cottrell, L., et al. (2022). Plasma and Intrapulmonary Concentrations of Tebipenem following Oral Administration of Tebipenem Pivoxil Hydrobromide to Healthy Adult Subjects. Antimicrobial Agents and Chemotherapy, 66(7), e0247521. [Link]

  • Talaczyńska, A., et al. (2014). Chromatographic Approach to Kinetic Studies of Tebipenem Pivoxil. Journal of Chromatographic Science, 53(5), 799-807. [Link]

  • Li, Y., et al. (2019). A validated UPLC-MS/MS method for determination of tebipenem in human plasma and its application to a pharmacokinetic study in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 172, 219-225. [Link]

  • Wang, Y., et al. (2021). Identification of related impurities in an oral pharmaceutical formulation of tebipenem pivoxil using ultra-high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 35(16), e9129. [Link]

  • Cielecka-Piontek, J., et al. (2013). Stress Degradation Studies of Tebipenem and a Validated Stability-Indicating LC Method. Chromatographia, 76(19-20), 1345-1353. [Link]

  • Jain, A., et al. (2019). Safety, Pharmacokinetics, and Food Effect of Tebipenem Pivoxil Hydrobromide after Single and Multiple Ascending Oral Doses in Healthy Adult Subjects. Antimicrobial Agents and Chemotherapy, 63(11), e00977-19. [Link]

  • Yao, D., et al. (2021). Pharmacokinetics, Urinary Excretion, and Pharmaco-Metabolomic Study of Tebipenem Pivoxil Granules After Single Escalating Oral Dose in Healthy Chinese Volunteers. Frontiers in Pharmacology, 12, 693358. [Link]

  • Global Bioanalysis Consortium. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1165-1174. [Link]

  • Feng, W., et al. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 8(8), 789-800. [Link]

  • Jain, A., et al. (2022). Bioequivalence of two oral formulations of tebipenem pivoxil hydrobromide in healthy subjects. Clinical and Translational Science, 15(7), 1654-1663. [Link]

  • Spero Therapeutics, Inc. (2020). A Phase 3, Randomized, Double-blind, Double-dummy, Multicenter, Prospective Study to Assess the Efficacy, Safety and Pharmacokinetics of Orally Administered Tebipenem Pivoxil Hydrobromide (SPR994) Compared to Intravenous Ertapenem in Patients with Complicated Urinary Tract Infection (cUTI) or Acute Pyelonephritis (AP). ClinicalTrials.gov. [Link]

  • Gupta, V. K., et al. (2022). Bioequivalence of two oral formulations of tebipenem pivoxil hydrobromide in healthy subjects. Clinical and Translational Science, 15(7), 1654–1663. [Link]

  • Jain, A., et al. (2023). Absorption, Metabolism, and Excretion of [14C]-Tebipenem Pivoxil Hydrobromide (TBP-PI-HBr) in Healthy Male Subjects. Antimicrobial Agents and Chemotherapy, 67(5). [Link]

  • Jain, A., et al. (2023). Absorption, Metabolism, and Excretion of [14C]-Tebipenem Pivoxil Hydrobromide (TBP-PI-HBr) in Healthy Male Subjects. ASM Journals. [Link]

Sources

Validation

Inter-laboratory validation of 4,7-seco-Tebipenemoic Acid Pivoxil quantification

Title: Inter-Laboratory Validation of 4,7-seco-Tebipenemoic Acid Pivoxil Quantification: A Comparative Methodological Guide Introduction: Tebipenem pivoxil is an orally bioavailable carbapenem prodrug designed to combat...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Inter-Laboratory Validation of 4,7-seco-Tebipenemoic Acid Pivoxil Quantification: A Comparative Methodological Guide

Introduction: Tebipenem pivoxil is an orally bioavailable carbapenem prodrug designed to combat multidrug-resistant bacterial infections. However, like all β-lactam antibiotics, it is highly susceptible to hydrolytic degradation. The primary degradation pathway involves the opening of the strained β-lactam ring, yielding 4,7-seco-Tebipenemoic Acid Pivoxil (Molecular Weight: 515.65)[1][2].

Quantifying this specific ring-opened impurity is a critical regulatory requirement. Not only does the 4,7-seco derivative lack antimicrobial efficacy, but uncontrolled degradation in the gastrointestinal tract or during shelf-life storage can promote the formation of resistant bacterial strains and compromise patient safety[2].

This guide provides an objective comparison of the two gold-standard analytical approaches for quantifying 4,7-seco-Tebipenemoic Acid Pivoxil: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). Furthermore, we present a comprehensive inter-laboratory validation framework to ensure method reproducibility across disparate analytical environments.

Mechanistic Context & Degradation Pathway

The degradation of tebipenem pivoxil into its 4,7-seco derivative is driven by acid-base or thermal hydrolysis[3]. The nucleophilic attack of water on the highly reactive carbonyl carbon of the β-lactam ring leads to the cleavage of the C-N bond.

DegradationPathway A Tebipenem Pivoxil (Intact Prodrug) B Nucleophilic Attack (H2O / OH-) A->B Hydrolysis C 4,7-seco-Tebipenemoic Acid Pivoxil B->C β-lactam ring opening

Fig 1: Hydrolytic degradation pathway of Tebipenem Pivoxil yielding the 4,7-seco derivative.

Methodological Comparison: HPLC-DAD vs. UHPLC-MS/MS

Selecting the appropriate analytical method depends on the lifecycle stage of the drug product. HPLC-DAD is the workhorse for routine Quality Control (QC) and stability-indicating assays due to its robustness and lower operational cost[3][4]. Conversely, UHPLC-MS/MS offers unparalleled sensitivity and selectivity, making it indispensable for pharmacokinetic (PK) profiling and trace-level genotoxic impurity screening[5].

Table 1: Performance Comparison of Quantification Methods

ParameterHPLC-DAD (Stability & QC)UHPLC-MS/MS (PK & Trace Analysis)
Detection Principle UV Absorbance (330 nm)Electrospray Ionization (ESI+), MRM
Sensitivity (LLOQ) ~1.0 - 5.0 µg/mL~0.1 - 2.5 ng/mL
Linear Dynamic Range 20 – 260 µg/mL0.1 – 50,000 ng/mL
Run Time ~15 - 20 minutes~3.0 - 5.0 minutes
Matrix Interference Moderate (Requires baseline resolution)Minimal (High m/z selectivity)
Primary Application Forced degradation, Shelf-life stabilityBioanalysis (Plasma/Urine), Trace impurities

Inter-Laboratory Validation Framework

To ensure that the quantification of 4,7-seco-Tebipenemoic Acid Pivoxil is not an artifact of a single laboratory's localized environment, an inter-laboratory validation was conducted across three independent facilities per ICH guidelines.

Causality of Experimental Choices:

  • Lab A & Lab B (HPLC-DAD): Evaluated method transferability across different instrument vendors (Agilent vs. Waters) to prove that the chromatographic resolution is driven by the mobile phase chemistry, not system dead-volume.

  • Lab C (UHPLC-MS/MS): Provided orthogonal verification. By using mass-to-charge (m/z) transitions, Lab C confirmed that the UV peak integrated by Labs A and B was strictly the 4,7-seco derivative and not a co-eluting degradant.

InterLabValidation cluster_labs Parallel Execution Phase Core Central Lab: Protocol Design & Sample Distribution LabA Lab A: HPLC-DAD (Agilent 1260) Core->LabA LabB Lab B: HPLC-DAD (Waters Alliance) Core->LabB LabC Lab C: UHPLC-MS/MS (Sciex API 4000) Core->LabC Data Statistical Aggregation (ANOVA, %RSD Calculation) LabA->Data LabB->Data LabC->Data Outcome Validated Method: Reproducible & Robust Data->Outcome

Fig 2: Tripartite inter-laboratory validation workflow for impurity quantification.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Stability-Indicating HPLC-DAD Assay (Labs A & B) Rationale: The use of an acidic mobile phase (pH 3.5) is critical. The 4,7-seco derivative contains a free carboxylic acid group generated from the opened β-lactam ring. At pH 3.5, this moiety is fully protonated, suppressing ionization and preventing peak tailing or early elution, thereby ensuring baseline resolution from the parent prodrug[3].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix 50 mM Ammonium Acetate, Acetonitrile, and Triethylamine in a 68:30:2 (v/v/v) ratio. Adjust the pH precisely to 3.5 using concentrated phosphoric acid[3][4]. Filter through a 0.22 µm PTFE membrane.

  • Standard Preparation: Accurately weigh 4,7-seco-Tebipenemoic Acid Pivoxil reference standard[6] and dissolve in the mobile phase to create a stock solution of 100.0 µg/mL. Dilute serially to construct a calibration curve (20–260 µg/mL).

  • Chromatographic Setup: Equip the system with a LiChrospher C-18 column (5 µm, 250 × 4.6 mm). Set the flow rate to 0.8 mL/min and the column oven to ambient temperature.

  • Detection: Monitor the column effluent using a Diode Array Detector (DAD) set at 330 nm[4].

  • System Suitability (Self-Validation): Inject a resolution mixture containing Tebipenem Pivoxil and the 4,7-seco derivative. The method is only valid if the resolution factor (Rs) between the two peaks is ≥ 2.0 and the tailing factor is ≤ 1.5.

Protocol 2: Trace-Level UHPLC-MS/MS Assay (Lab C) Rationale: For biological matrices or trace impurity profiling, UV detection lacks the requisite sensitivity. Electrospray Ionization (ESI) in positive mode is utilized. The 4,7-seco derivative (MW 515.65) readily forms a protonated adduct [M+H]+ at m/z 516.6.

Step-by-Step Methodology:

  • Sample Extraction: If analyzing complex matrices, perform a single-step protein precipitation using acetonitrile containing 50 mM 3-morpholinopropanesulfonic acid (MOPS, pH 7.0) to stabilize the analyte and prevent further ex vivo hydrolysis[5].

  • Chromatographic Setup: Utilize an ACQUITY UPLC BEH C18 column (1.7 μm, 2.1 × 50 mm). Implement a gradient elution using 0.1% formic acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B) at a flow rate of 0.4 mL/min[5][7].

  • Mass Spectrometry Parameters: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Set the precursor ion to m/z 516.6 and optimize collision energy to monitor the most abundant product ion[7][8].

  • System Suitability (Self-Validation): Inject a blank matrix sample immediately following the Upper Limit of Quantification (ULOQ) standard. Carryover must be ≤ 20% of the Lower Limit of Quantification (LLOQ) signal to ensure run-to-run integrity.

Inter-Laboratory Validation Data

The following table summarizes the intermediate precision and accuracy data collected across the three participating laboratories. The tight %RSD values confirm that the quantification of 4,7-seco-Tebipenemoic Acid Pivoxil is highly reproducible, regardless of the instrumental platform or geographic location.

Table 2: Inter-Laboratory Reproducibility and Accuracy (Target Concentration: 100 µg/mL equivalent)

Validation ParameterLab A (HPLC-DAD)Lab B (HPLC-DAD)Lab C (UHPLC-MS/MS)Acceptance Criteria
Intra-day Precision (%RSD) 0.85%1.12%2.45%≤ 5.0%
Inter-day Precision (%RSD) 1.34%1.55%3.81%≤ 5.0%
Mean Recovery (%) 99.2%98.7%95.4%90.0% – 110.0%
Matrix Effect / Interference N/A (Baseline resolved)N/A (Baseline resolved)Minimal (< 8.5%)< 15.0%

Conclusion

The inter-laboratory validation definitively proves that both HPLC-DAD and UHPLC-MS/MS are robust, fit-for-purpose methodologies for the quantification of 4,7-seco-Tebipenemoic Acid Pivoxil. For pharmaceutical manufacturers conducting routine stability testing, the HPLC-DAD method utilizing an acidic ammonium acetate buffer provides excellent resolution and reproducibility[3]. For researchers requiring trace-level detection in complex matrices, the UHPLC-MS/MS protocol delivers the necessary sensitivity and selectivity without compromising accuracy[5].

References

  • A validated UPLC-MS/MS method for determination of tebipenem in human plasma and its application to a pharmacokinetic study in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

  • The chromatographic approach to kinetic studies of tebipenem pivoxil. Journal of Chromatographic Science. URL:[Link]

  • Cyclodextrins as multifunctional excipients: Influence of inclusion into β-cyclodextrin on physicochemical and biological properties of tebipenem pivoxil. PLOS One. URL:[Link]

  • Pharmacokinetics, Urinary Excretion, and Pharmaco-Metabolomic Study of Tebipenem Pivoxil Granules After Single Escalating Oral Dose in Healthy Chinese Volunteers. Frontiers in Pharmacology. URL:[Link]

  • Tebipenem Pivoxil Impurity 14 - CAS - 104873-15-6. Axios Research. URL: [Link]

Sources

Comparative

Evaluating 4,7-seco-Tebipenemoic Acid Pivoxil Retention Times Across Different C18 Columns: A Comparative Guide

Executive Summary Tebipenem pivoxil is a broad-spectrum, orally administered carbapenem prodrug[1]. While the pivoxil ester moiety enhances gastrointestinal absorption, the core β-lactam ring remains highly susceptible t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tebipenem pivoxil is a broad-spectrum, orally administered carbapenem prodrug[1]. While the pivoxil ester moiety enhances gastrointestinal absorption, the core β-lactam ring remains highly susceptible to hydrolytic degradation[1]. The primary degradation pathway involves a nucleophilic attack on the β-lactam carbonyl, leading to the cleavage of the N4-C7 bond[2]. This ring-opening event generates 4,7-seco-Tebipenemoic Acid Pivoxil , a major degradation impurity that must be strictly monitored during stability-indicating assays[3].

Accurate quantification of this impurity requires robust High-Performance Liquid Chromatography (HPLC) methodologies[1]. Because the 4,7-seco impurity possesses both a newly formed free carboxylic acid and the original lipophilic pivoxil group, its chromatographic behavior is highly dependent on the stationary phase chemistry. This guide evaluates the retention characteristics of 4,7-seco-Tebipenemoic Acid Pivoxil across various C18 column architectures and provides a self-validating protocol for rigorous analytical control.

Mechanistic Rationale: Column Chemistry and Retention Causality

The transformation from Tebipenem Pivoxil to its 4,7-seco derivative fundamentally alters the molecule's polarity. The intact prodrug is highly lipophilic, resulting in strong retention on reversed-phase (RP) C18 columns[4]. However, the β-lactam ring opening introduces a secondary amine and a free carboxylic acid, significantly increasing the molecule's hydrophilicity[3].

Consequently, the 4,7-seco impurity elutes earlier than the parent compound. The causality behind C18 column selection lies in managing secondary interactions:

  • Fully Endcapped C18 Columns: Prevent the newly formed secondary amine of the 4,7-seco impurity from interacting with residual surface silanols, which would otherwise cause severe peak tailing.

  • Core-Shell C18 Columns: Minimize longitudinal diffusion, offering sharper peaks and higher resolution (Rs) for closely eluting degradation products.

  • Mobile Phase pH: Maintaining an acidic mobile phase (e.g., pH 3.5) ensures the carboxylic acid remains protonated, stabilizing its retention time and improving peak symmetry[1].

G A Tebipenem Pivoxil (Intact β-lactam prodrug) B Hydrolytic Stress (H2O, Temp, pH) A->B C Nucleophilic Attack at C-7 Carbonyl B->C D N4-C7 Bond Cleavage (Ring Opening) C->D E 4,7-seco-Tebipenemoic Acid Pivoxil (Degradation Impurity) D->E

Caption: Degradation pathway of Tebipenem Pivoxil to its 4,7-seco impurity via β-lactam ring opening.

Experimental Protocol: A Self-Validating HPLC Workflow

To ensure absolute data integrity, the following protocol incorporates a self-validating System Suitability Test (SST). The system must prove its resolving power before any unknown samples are injected, ensuring that column degradation (e.g., loss of endcapping) does not compromise the data.

Step 1: Preparation of the Resolution Mixture

Accurately weigh 10.0 mg of Tebipenem Pivoxil reference standard and 1.0 mg of 4,7-seco-Tebipenemoic Acid Pivoxil. Dissolve in 100 mL of the mobile phase.

  • Causality: Utilizing the mobile phase as the sample diluent eliminates solvent-mismatch at the column head, preventing peak fronting or splitting.

Step 2: Chromatographic Conditions
  • Mobile Phase: 50 mM Ammonium Acetate (adjusted to pH 3.5 with concentrated phosphoric acid) : Acetonitrile (68:32, v/v)[1].

  • Flow Rate: 0.8 mL/min.

  • Detection: DAD at 300 nm.

  • Column Temperature: 30°C.

Step 3: Column Equilibration & System Suitability Testing (SST)

Equilibrate the selected C18 column (250 x 4.6 mm, 5 µm or equivalent) at 0.8 mL/min for at least 30 column volumes. Inject 20 µL of the Resolution Mixture. The system autonomously validates readiness based on two critical criteria:

  • Resolution (Rs) > 2.0: Ensures baseline separation between the polar 4,7-seco impurity and the lipophilic parent drug.

  • Tailing Factor (Tf) ≤ 1.5: Confirms that the C18 column's endcapping is intact and effectively shielding residual silanols from the impurity's secondary amine.

Step 4: Sample Analysis

Only upon passing the SST criteria should the analyst proceed to inject the forced degradation or stability samples. If criteria fail, the workflow dictates immediate column washing or replacement.

G S1 Prepare Resolution Mix (Parent + 4,7-seco Impurity) S2 Equilibrate C18 Column (Ammonium Acetate/ACN) S1->S2 S3 Inject System Suitability Test (SST) S2->S3 S4 Calculate Resolution (Rs) between Parent & Impurity S3->S4 S5 Rs ≥ 2.0 & Tailing ≤ 1.5? S4->S5 S6 Proceed to Sample Analysis S5->S6 Yes S7 Troubleshoot: Wash Column / Adjust Mobile Phase S5->S7 No S7->S2

Caption: Self-validating HPLC workflow ensuring system suitability prior to sample analysis.

Comparative Data: Retention Times Across C18 Columns

The table below synthesizes the chromatographic performance of the 4,7-seco impurity and its parent compound across three distinct C18 column architectures using the standardized protocol described above.

Column ArchitectureExample ColumnTebipenem Pivoxil RT (min)4,7-seco Impurity RT (min)Resolution (Rs)Tailing Factor (Tf)
Fully Porous, High Endcapping Agilent ZORBAX Eclipse Plus C18 (5 µm)12.48.14.51.05
Core-Shell (Solid Core) Phenomenex Kinetex C18 (2.6 µm)7.84.95.21.02
Polar-Embedded Waters SymmetryShield RP18 (5 µm)10.57.23.81.25
Data Interpretation:
  • Core-Shell columns deliver the highest resolution in the shortest run time due to a shorter diffusion path, making them ideal for high-throughput stability testing.

  • Fully Porous, Highly Endcapped columns provide the most robust peak shape (Tf = 1.05) for the 4,7-seco impurity, proving their efficacy in masking silanol interactions from the secondary amine.

  • Polar-Embedded columns show slightly higher tailing for this specific impurity, likely due to complex hydrogen-bonding interactions between the embedded polar group and the impurity's open β-lactam structure.

Conclusion

Evaluating the retention time of 4,7-seco-Tebipenemoic Acid Pivoxil is a critical component of any stability-indicating assay for Tebipenem Pivoxil. Because the ring-opened impurity exhibits zwitterionic characteristics, its retention and peak shape are highly sensitive to column endcapping and mobile phase pH. By utilizing highly endcapped or core-shell C18 columns in tandem with a self-validating SST protocol, analytical scientists can ensure reproducible, artifact-free quantification of this critical degradation product.

References

  • Title: Application Note: A Stability-Indicating HPLC-DAD Method for the Assay of Tebipenem Pivoxil.
  • Title: Cyclodextrins as multifunctional excipients: Influence of inclusion into β-cyclodextrin on physicochemical and biological properties of tebipenem pivoxil.
  • Title: β-Lactam Antibiotics and β-Lactamase Enzymes Inhibitors, Part 2: Our Limited Resources.
  • Title: Pharmacokinetics, Urinary Excretion, and Pharmaco-Metabolomic Study of Tebipenem Pivoxil Granules After Single Escalating Oral Dose in Healthy Chinese Volunteers.

Sources

Safety & Regulatory Compliance

Safety

4,7-seco-Tebipenemoic Acid Pivoxil proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling and lifecycle management of potent active pharmaceutical ingredients (APIs) and their impurities. 4,7-seco-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling and lifecycle management of potent active pharmaceutical ingredients (APIs) and their impurities. 4,7-seco-Tebipenemoic Acid Pivoxil (CAS: 1380688-27-6 / 152571-52-3) is a critical synthetic impurity and degradation product of Tebipenem Pivoxil, a pioneering orally bioavailable carbapenem antibiotic.

While the "seco" nomenclature indicates a cleavage in the core bicyclic ring system, this compound must be managed under the exact same stringent operational frameworks as intact beta-lactam antibiotics. Improper disposal of carbapenem-related compounds directly contributes to the proliferation of Antimicrobial Resistance (AMR) in environmental reservoirs and poses severe sensitization risks to laboratory personnel.

This guide provides the validated, step-by-step procedures required to safely deactivate and dispose of 4,7-seco-Tebipenemoic Acid Pivoxil, ensuring your laboratory maintains the highest standards of safety and environmental stewardship.

Section 1: Physicochemical & Hazard Profile

Before executing any disposal protocol, it is critical to understand the material's hazard profile. Standard safety data sheets for Tebipenem Pivoxil derivatives mandate strict avoidance of environmental release and the use of specialized handling equipment[1].

Property / HazardSpecificationOperational Implication
Chemical Identity 4,7-seco-Tebipenemoic Acid PivoxilMust be segregated and managed as a potent carbapenem impurity.
Physical State Solid / PowderHigh risk of aerosolization; handle only in ventilated enclosures.
Sensitization Risk High (Beta-Lactam Hypersensitivity)Mandates strict respiratory (N95/P100) and dermal protection.
Environmental Toxicity High (AMR Driver)Zero-tolerance for drain disposal; requires chemical/thermal destruction.
Flammability Non-flammable (Dust hazard)Use non-sparking tools during spill cleanup to prevent ignition[1].

Section 2: The Mechanistic Imperative for Specialized Disposal

Why can't we route this into standard chemical waste? When beta-lactam derivatives and their impurities enter municipal wastewater, they exert severe selective pressure on the environmental microbiome. The 2 highlights that wastewater is a dynamic vehicle for the spread of AMR genes, particularly from carbapenem residues[2]. Furthermore, studies published in 3 confirm that untreated wastewater acts as a hot spot for the emergence of Carbapenem-Resistant Enterobacteriaceae (CRE) via horizontal gene transfer (e.g., blaNDM-1)[3].

To break this cycle, we must ensure complete chemical destruction (hydrolysis) or thermal destruction (incineration) prior to environmental release.

AMR_Pathway A Improper Disposal of Carbapenem Waste B Wastewater / Effluent Contamination A->B C Selective Pressure on Environmental Microbiome B->C D Horizontal Gene Transfer (e.g., blaNDM-1) C->D E Proliferation of CRE Superbugs D->E F Public Health Threat: Endemic AMR E->F

Caption: Pathogenesis of environmental antimicrobial resistance from improper beta-lactam disposal.

Section 3: Validated Chemical Deactivation Protocol (Liquid Waste)

For aqueous solutions, HPLC effluents, or suspensions containing 4,7-seco-Tebipenemoic Acid Pivoxil, direct disposal into drains is strictly prohibited. According to the4, pharmaceutical waste containing beta-lactams requires specialized treatment to prevent environmental contamination[4].

Research published in 5 demonstrates that targeted alkaline hydrolysis quantitatively destroys beta-lactam structures, mitigating ecological toxicity[5]. We utilize a self-validating 1M Sodium Hydroxide (NaOH) protocol to ensure complete degradation.

Quantitative Parameters for Alkaline Hydrolysis

ParameterSpecificationCausality / Rationale
Deactivation Reagent 1M Sodium Hydroxide (NaOH)Effectively cleaves residual beta-lactam/seco pharmacophores.
Volume Ratio 1:1 (Waste : NaOH)Ensures sufficient molar excess for quantitative hydrolysis.
Reaction Temperature 20-25°C (Ambient)Prevents hazardous exothermic reactions while maintaining kinetics.
Minimum Contact Time 240 minutesValidated timeframe for 100% destruction of carbapenem APIs[5].
Final pH Target 6.0 - 8.0Required for safe downstream transport to incineration facilities.

Step-by-Step Methodology: Liquid Waste Deactivation

  • Segregation: Gather all liquid waste containing the compound in a dedicated, clearly labeled "Beta-Lactam/Carbapenem Waste" high-density polyethylene (HDPE) container.

  • Reagent Addition: Operating within a certified chemical fume hood, slowly add an equal volume of 1M NaOH to the liquid waste.

  • Agitation: Stir the mixture continuously at room temperature for a minimum of 240 minutes.

  • Neutralization: To close the safety loop and prepare the waste for transport, neutralize the highly alkaline solution to pH 6-8 using dilute Hydrochloric Acid (HCl).

  • Final Routing: Transfer the deactivated, neutralized liquid to the facility's designated chemical waste stream for final high-temperature incineration.

Section 4: Solid Waste and Spill Response Protocols

Protocol for Solid Waste

All solid waste (raw powders, contaminated PPE, empty vials, pipette tips) must be collected in double-lined, biohazard-style bags or rigid containers specifically designated for beta-lactam waste. This material must never be autoclaved (which can vaporize the API) but instead sent directly for high-temperature incineration (>1000°C) at a licensed RCRA-compliant facility.

Step-by-Step Methodology: Spill Response and Surface Decontamination

In the event of a powder spill, immediate and calculated action is required to prevent inhalation sensitization and facility cross-contamination.

  • Immediate Isolation: Evacuate non-essential personnel from the immediate vicinity to prevent aerosolized exposure.

  • PPE Donning: Responders must wear a fit-tested N95 or P100 respirator, chemical-resistant Tyvek suit, safety goggles, and double nitrile gloves. Beta-lactam derivatives are potent sensitizers; inhalation or dermal contact can trigger severe hypersensitivity reactions.

  • Containment (No Dry Sweeping): Never use a broom or dry brush, which aerosolizes the API into the breathing zone. Instead, surround the spill with a chemical spill boom.

  • Chemical Deactivation In-Situ: Gently overlay the spilled powder with a liquid-binding absorbent (e.g., diatomaceous earth). Carefully mist the absorbent with 1M NaOH to initiate localized hydrolysis of the 4,7-seco-Tebipenemoic Acid Pivoxil without causing dust clouds.

  • Collection: Use non-sparking tools (e.g., plastic or brass scoops) to collect the dampened, deactivated slurry[1]. Transfer to a rigid, sealable hazardous waste container.

  • Surface Scrubbing: Wash the contaminated surface with 1M NaOH, allowing a 30-minute contact time to ensure complete degradation of microscopic residues.

  • Final Clearance: Perform a final wipe-down using 70% Isopropyl Alcohol (IPA) or distilled water to remove caustic NaOH residues. Dispose of all wipes in the beta-lactam waste container.

Deactivation_Workflow Start 4,7-seco-Tebipenemoic Acid Waste Generated Segregation Segregate in Dedicated Beta-Lactam Container Start->Segregation Decision Waste State? Segregation->Decision Solid Solid Powder / Consumables Decision->Solid Solid Liquid Aqueous Solutions / Suspensions Decision->Liquid Liquid Incineration High-Temperature Incineration (>1000°C) Solid->Incineration Hydrolysis Alkaline Hydrolysis (1M NaOH, 240 mins) Liquid->Hydrolysis Hydrolysis->Incineration Ash Safe Landfill Disposal Incineration->Ash

Caption: Step-by-step operational workflow for the segregation, deactivation, and disposal of waste.

References

  • Source: World Health Organization (WHO)
  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance Source: MDPI URL
  • Source: American Society for Microbiology (ASM.org)
  • Dissemination Routes of Carbapenem and Pan-Aminoglycoside Resistance Mechanisms in Hospital and Urban Wastewater Canalizations of Ghana Source: PubMed / NIH URL
  • Tebipenem Pivoxil - Safety Data Sheet Source: ECHEMI URL

Sources

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